Pheniprazine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-phenylpropylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-8(7-11-10)9-5-3-2-4-6-9;/h2-6,8,11H,7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATMJXRAQUGDSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNN)C1=CC=CC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-05-7 | |
| Record name | Pheniprazine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENIPRAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B3OM8452C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pheniprazine Hydrochloride: A Historical and Technical Review of its Role in Antidepressant Research
A deep dive into the pharmacology, clinical efficacy, and toxicity of an early monoamine oxidase inhibitor.
Introduction
Pheniprazine hydrochloride, known chemically as β-phenylisopropylhydrazine hydrochloride, emerged in the mid-20th century as a potent, irreversible, and non-selective monoamine oxidase inhibitor (MAOI).[1] Belonging to the hydrazine class of compounds, it was one of the early pharmacological agents investigated for the treatment of depression, a period marked by the serendipitous discovery of the psychoactive properties of various chemical entities.[2][3] This technical guide provides a comprehensive overview of the historical context, mechanism of action, clinical research, and eventual decline of this compound in the landscape of antidepressant drug development.
Historical Context and Development
The story of MAOIs as antidepressants began with the observation of mood-elevating effects in patients treated with iproniazid for tuberculosis.[2][3] This led to the exploration of other hydrazine derivatives for their potential antidepressant properties. Pheniprazine, a structural analogue of amphetamine, was synthesized and subsequently investigated for its pharmacological activity. Marketed under brand names such as Catron and Cavodil, it was used not only for depression but also for conditions like angina pectoris and hypertension.[4][5] However, its clinical use was short-lived due to significant safety concerns that ultimately led to its withdrawal from the market.[6]
Mechanism of Action
Pheniprazine exerts its therapeutic effect, as well as its toxic effects, through the irreversible inhibition of monoamine oxidase (MAO). MAO is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.
By irreversibly binding to and inactivating MAO, Pheniprazine leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased availability for release into the synaptic cleft. This enhanced monoaminergic neurotransmission is believed to be the basis for its antidepressant effects.
Clinical Efficacy and Dosage
Clinical studies conducted in the 1960s explored the efficacy of Pheniprazine in treating depressive disorders. While comprehensive data from this era is limited and often lacks the rigorous statistical analysis of modern clinical trials, published reports indicated a notable antidepressant effect in a significant portion of patients. The typical dosage of this compound in these studies ranged from 6 to 12 mg daily.[4]
| Study Characteristic | Reported Findings |
| Patient Population | Patients with depressive illness |
| Dosage Range | 6 - 12 mg per day |
| Observed Efficacy | Reports of significant improvement in depressive symptoms. |
Table 1: Summary of Pheniprazine Clinical Trial Characteristics from 1960s Literature.
Adverse Effects and Toxicity
The clinical utility of Pheniprazine was ultimately overshadowed by its severe and unpredictable toxicity. The two most significant adverse effects were hepatotoxicity (liver damage) and optic neuritis (inflammation of the optic nerve), which could lead to irreversible vision loss.
Hepatotoxicity
Cases of jaundice and fatal hepatitis were reported in patients treated with Pheniprazine.[1][6] The liver damage was characterized as a hepatocellular injury pattern. While the exact incidence rate is difficult to ascertain from historical data, the severity and unpredictability of this side effect were major factors in its withdrawal.
Optic Neuritis and Amblyopia
A number of case reports and small case series documented the occurrence of toxic amblyopia, a condition of vision loss, in patients receiving Pheniprazine.[4][5][7][8] Symptoms included blurred vision, difficulty distinguishing colors (particularly red-green color blindness), and the development of central scotomas (blind spots).[4] In some cases, the visual impairment was irreversible and progressed to optic atrophy.[5]
| Adverse Effect | Reported Clinical Manifestations | Severity |
| Hepatotoxicity | Jaundice, Hepatitis | Severe, potentially fatal |
| Optic Neuritis/Amblyopia | Blurred vision, red-green color blindness, central scotomas, optic atrophy | Can be irreversible |
Table 2: Major Adverse Effects of Pheniprazine.
Experimental Protocols of the Era
The evaluation of antidepressant drugs in the 1960s relied on methodologies that were foundational to modern clinical psychopharmacology.
A typical clinical trial would involve the selection of patients diagnosed with depression, often based on descriptive psychiatric criteria of the time. The severity of depression was sometimes quantified using rating scales, with the Hamilton Rating Scale for Depression (HRSD) being introduced and gaining prominence during this period.[9][10] Patients would then be administered the investigational drug, and their clinical progress and any adverse effects would be monitored over a period of weeks.
Synthesis
The synthesis of Pheniprazine, or β-phenylisopropylhydrazine, involves a multi-step chemical process. While specific industrial synthesis protocols from the time are proprietary, a general laboratory synthesis for a related compound, 2-phenylisopropylhydrazine-1-14C hydrochloride, has been described.[11] This suggests that the synthesis would likely have involved the conversion of a phenylacetone derivative to the corresponding hydrazine.
Conclusion
This compound holds a significant, albeit cautionary, place in the history of psychopharmacology. As one of the early MAOIs, its potent antidepressant effects provided crucial support for the monoamine hypothesis of depression and paved the way for the development of subsequent generations of antidepressant medications. However, its severe and unpredictable toxicity, particularly hepatotoxicity and optic neuritis, underscored the critical importance of rigorous safety evaluation in drug development. The story of Pheniprazine serves as a stark reminder of the delicate balance between therapeutic efficacy and patient safety that continues to be a central challenge in the field of medicine.
References
- 1. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A brief history of the development of antidepressant drugs: From monoamines to glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopsychiatry.com [biopsychiatry.com]
- 4. Toxic Amblyopia due to Pheniprazine | The BMJ [bmj.com]
- 5. bmj.com [bmj.com]
- 6. Fatal jaundice after administration of pheniprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic amblyopia during antidepressant treatment with pheniprazine (Catran) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic Amblyopia due to Pheniprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hamilton Rating Scale for Depression: The making of a “gold standard” and the unmaking of a chronic illness, 1960–1980 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SYNTHESIS OF 2-PHENYLISOPROPYLHYDRAZINE-1-$sup 14$C HYDROCHLORIDE (Journal Article) | OSTI.GOV [osti.gov]
An In-Depth Technical Guide to the Effects of Pheniprazine Hydrochloride on Monoamine Neurotransmitter Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniprazine hydrochloride, a non-selective and irreversible inhibitor of monoamine oxidase (MAO), was historically utilized as an antidepressant. Its therapeutic action and side-effect profile are intrinsically linked to its potent modulation of monoamine neurotransmitter levels. This technical guide provides a comprehensive overview of the effects of pheniprazine on dopamine, norepinephrine, and serotonin. It details the mechanism of action, summarizes quantitative data on neurotransmitter modulation and enzyme inhibition, and provides in-depth experimental protocols for researchers investigating similar compounds.
Mechanism of Action
Pheniprazine is a hydrazine-based MAO inhibitor that acts by irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of both MAO-A and MAO-B enzymes.[1] This covalent modification inactivates the enzyme, preventing the breakdown of monoamine neurotransmitters. The inhibition of MAO leads to an accumulation of dopamine, norepinephrine, and serotonin in the presynaptic neuron and an subsequent increase in their synaptic availability.[2] Pheniprazine has been shown to act as a mechanism-based inhibitor, where the enzyme metabolizes the inhibitor to a reactive species that then irreversibly binds to the enzyme.[1]
dot
Caption: Mechanism of action of Pheniprazine.
Quantitative Data on Monoamine Neurotransmitter Levels and MAO Inhibition
While specific quantitative data on the in vivo effects of pheniprazine on monoamine levels are scarce in recent literature due to its discontinued use, data from studies on the closely related hydrazine MAOI, phenelzine, provide a valuable proxy. Furthermore, kinetic data for pheniprazine's inhibition of MAO isoforms are available.
Effects on Monoamine Neurotransmitter Levels (Data from Phenelzine Studies)
A single dose of phenelzine has been shown to significantly increase whole brain levels of monoamine neurotransmitters in rats.[3]
| Neurotransmitter | % Increase from Baseline (single dose) |
| Serotonin (5-HT) | 240%[3] |
| Dopamine (DA) | 170%[3] |
| Norepinephrine (NE) | 150%[3] |
Table 1: Percentage increase in whole brain monoamine neurotransmitter levels in rats following a single dose of phenelzine.[3]
Kinetics of Monoamine Oxidase Inhibition by Pheniprazine
Pheniprazine exhibits differential inhibitory activity towards the two MAO isoforms, MAO-A and MAO-B.
| Enzyme Isoform | Species | Dissociation Constant (Ki) | First-order Rate Constant (k+2) |
| MAO-A | Rat Liver | 420 nM[1] | 0.06 min-1[1] |
| MAO-B | Rat Liver | 2450 nM[1] | 0.16 min-1[1] |
| MAO-B | Ox Liver | 450 nM[1] | 0.29 min-1[1] |
Table 2: Kinetic parameters for the inhibition of MAO-A and MAO-B by pheniprazine.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the effects of this compound on monoamine neurotransmitter levels.
In Vivo Microdialysis for Measurement of Extracellular Monoamine Levels
In vivo microdialysis is a widely used technique to measure endogenous neurotransmitter levels in the brains of freely moving animals.[4]
Objective: To measure extracellular levels of dopamine, norepinephrine, and serotonin in a specific brain region (e.g., striatum, prefrontal cortex) following systemic administration of pheniprazine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
-
HPLC system with electrochemical detection (ECD)[5]
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest.
-
Allow the animal to recover from surgery for a specified period.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
-
Perfusion and Sample Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Allow for a stabilization period to achieve equilibrium.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Administer this compound (e.g., intraperitoneally) at the desired dose.
-
Continue collecting dialysate samples for a defined post-administration period to monitor changes in neurotransmitter levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, and serotonin.[5]
-
dot
Caption: Experimental workflow for in vivo microdialysis.
Radiochemical Assay for Monoamine Oxidase Activity
This assay measures the activity of MAO by quantifying the conversion of a radiolabeled substrate to its product.[6]
Objective: To determine the inhibitory potency (e.g., IC50) of pheniprazine on MAO-A and MAO-B activity in brain tissue homogenates.
Materials:
-
Radiolabeled substrates (e.g., [14C]5-hydroxytryptamine for MAO-A, [14C]phenylethylamine for MAO-B)
-
Brain tissue homogenates (e.g., from rat cortex)
-
This compound solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Phosphate buffer
Procedure:
-
Tissue Preparation:
-
Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer) and prepare mitochondrial fractions by differential centrifugation.
-
-
Incubation:
-
In a series of tubes, pre-incubate the mitochondrial preparation with varying concentrations of this compound for a specified time.
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction (e.g., by adding acid).
-
Separate the radiolabeled product from the unreacted substrate using a solvent extraction method.
-
-
Quantification:
-
Add the solvent phase containing the product to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of MAO inhibition for each pheniprazine concentration compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamine Analysis
HPLC-ECD is a highly sensitive and specific method for quantifying monoamine neurotransmitters and their metabolites.[5]
Objective: To separate and quantify dopamine, norepinephrine, and serotonin in brain tissue homogenates or microdialysis samples.
Instrumentation:
-
HPLC system with a pump, injector, and a C18 reverse-phase column
-
Electrochemical detector with a glassy carbon working electrode
Mobile Phase (Example):
-
A buffered aqueous solution containing an ion-pairing agent (e.g., sodium dodecyl sulfate), an organic modifier (e.g., methanol or acetonitrile), and a chelating agent (e.g., EDTA). The pH is typically acidic.
Procedure:
-
Sample Preparation:
-
For tissue samples, homogenize in an acidic solution (e.g., perchloric acid) to precipitate proteins, then centrifuge and filter the supernatant.
-
Microdialysis samples can often be injected directly after filtration.
-
-
Chromatographic Separation:
-
Inject the prepared sample into the HPLC system.
-
The monoamines are separated on the C18 column based on their polarity.
-
-
Electrochemical Detection:
-
As the separated analytes elute from the column, they pass through the electrochemical detector.
-
A specific potential is applied to the working electrode, causing the monoamines to oxidize. This generates an electrical current that is proportional to the concentration of the analyte.
-
-
Quantification:
-
Identify and quantify the monoamines by comparing the retention times and peak areas of the sample to those of known standards.
-
Conclusion
This compound exerts its effects by irreversibly inhibiting both MAO-A and MAO-B, leading to a significant increase in the synaptic availability of dopamine, norepinephrine, and serotonin. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on MAO inhibitors and the modulation of monoamine neurotransmitter systems. Understanding the intricate pharmacology of compounds like pheniprazine is crucial for the development of safer and more effective therapeutic agents for neurological and psychiatric disorders.
Disclaimer: Pheniprazine is a withdrawn drug with significant toxicity and should only be handled in a controlled research setting by qualified professionals. This guide is for informational purposes only and does not endorse the use of pheniprazine.
References
- 1. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of serotonin, dopamine and noradrenaline levels in single frontal cortex dialysates of freely-moving rats reveals a complex pattern of reciprocal auto- and heteroreceptor-mediated control of release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. In vivo microdialysis evidence for transient dopamine release by benzazepines in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amuzainc.com [amuzainc.com]
An In-depth Technical Guide to the Chemical Synthesis and Structural Analysis of Pheniprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical synthesis and structural analysis of Pheniprazine Hydrochloride. Pheniprazine, known chemically as (1-methyl-2-phenylethyl)hydrazine, is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2] It was formerly used as an antidepressant but has been largely discontinued due to toxicity concerns.[2][3] This document outlines the synthetic pathway to its hydrochloride salt, methods for its structural elucidation, and its primary mechanism of action.
I. Chemical Synthesis of this compound
The synthesis of Pheniprazine typically involves the conversion of an appropriate ketone to a hydrazone, followed by reduction to the corresponding hydrazine. The final step involves the formation of the hydrochloride salt.
A common synthetic route starts from phenylacetone (also known as phenyl-2-propanone). The process can be outlined in three main stages:
-
Reductive Amination: Phenylacetone is reacted with ammonia in the presence of a reducing agent to form amphetamine.
-
Diazotization and Reduction: The resulting amphetamine is then diazotized and subsequently reduced to form the pheniprazine base.
-
Salt Formation: The pheniprazine free base is treated with hydrochloric acid to yield the stable hydrochloride salt.
An alternative and more direct laboratory-scale synthesis involves the reaction of phenylacetone with hydrazine, followed by a reduction step, and finally salt formation.
This protocol describes a plausible laboratory synthesis of this compound.
Step 1: Synthesis of Phenylacetone Hydrazone
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 mole of phenylacetone in ethanol.
-
Add 1.1 moles of hydrazine hydrate to the solution.
-
A catalytic amount of acetic acid is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude phenylacetone hydrazone.
Step 2: Reduction to Pheniprazine
-
The crude hydrazone from the previous step is dissolved in a suitable solvent such as ethanol or methanol.
-
A reducing agent, for instance, sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C), is carefully added in portions while maintaining the temperature at 0-5°C.
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield pheniprazine free base.
Step 3: Formation of this compound
-
The crude pheniprazine base is dissolved in a minimal amount of anhydrous diethyl ether.
-
The solution is cooled in an ice bath.
-
A solution of hydrochloric acid in anhydrous ethanol or diethyl ether is added dropwise with stirring.
-
This compound will precipitate as a white solid.
-
The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
II. Structural Analysis
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra are informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the synthesized this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆).
-
Data Acquisition: The sample is transferred to an NMR tube, and spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: A standard proton experiment is run to determine the chemical shifts, integration, and coupling patterns of the protons.
-
¹³C NMR: A proton-decoupled carbon experiment is performed to identify the number and chemical environment of the carbon atoms.
Quantitative Data (Predicted)
Table 1: Predicted ¹H NMR Data for this compound in D₂O
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.30 - 7.50 | m | 5H | Aromatic protons (C₆H₅) |
| ~3.50 - 3.70 | m | 1H | Methine proton (CH) |
| ~2.90 - 3.10 | m | 2H | Methylene protons (CH₂) |
| ~1.20 - 1.30 | d | 3H | Methyl protons (CH₃) |
Table 2: Predicted ¹³C NMR Data for this compound in D₂O
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~138 | Quaternary Aromatic C |
| ~129.5 | Aromatic CH |
| ~129.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~58 | Methine C (CH) |
| ~40 | Methylene C (CH₂) |
| ~18 | Methyl C (CH₃) |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.
Quantitative Data (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200 - 3400 | Strong, Broad | N-H stretching (hydrazinium) |
| ~3000 - 3100 | Medium | Aromatic C-H stretching |
| ~2850 - 2960 | Medium | Aliphatic C-H stretching |
| ~1600, ~1490 | Medium-Weak | C=C stretching (aromatic ring) |
| ~1450 | Medium | C-H bending |
| ~700 - 750 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural components.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of this compound in a suitable solvent (e.g., methanol) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode. The full scan spectrum will show the protonated molecular ion [M+H]⁺.
-
Tandem MS (MS/MS): To obtain structural information, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation pattern.
Quantitative Data (Predicted)
The molecular formula of Pheniprazine is C₉H₁₄N₂.[2] The expected mass for the protonated molecule [M+H]⁺ would be approximately 151.12 Da.
Table 4: Predicted Key Fragments in the ESI-MS/MS of Pheniprazine
| m/z | Possible Fragment |
|---|---|
| 151.12 | [C₉H₁₅N₂]⁺ (Protonated Molecule) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion, from cleavage of the C-C bond beta to the ring) |
| 60.06 | [C₂H₆N₂]⁺ (From cleavage of the C-C bond alpha to the ring) |
III. Mechanism of Action: Signaling Pathway
Pheniprazine functions as a monoamine oxidase inhibitor (MAOI).[2][4] MAO is an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[4] By irreversibly inhibiting MAO, pheniprazine increases the concentration of these neurotransmitters in the synaptic cleft, which is believed to be the basis of its antidepressant effect.[4]
References
An In-depth Technical Guide to the Interaction of Pheniprazine Hydrochloride with MAO-A and MAO-B Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniprazine hydrochloride, a historical antidepressant, functions as a potent, irreversible, and mechanism-based inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). This guide provides a comprehensive analysis of its interaction with these two crucial enzymes. While quantitative data on human MAO isoforms is limited due to the compound's age, this document consolidates available kinetic data from animal models, outlines relevant experimental methodologies for assessing MAO inhibition, and illustrates the key signaling pathways affected. The provided information aims to serve as a valuable technical resource for researchers in pharmacology and drug development.
Introduction
Monoamine oxidases (MAOs) are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine[1]. The two primary isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, making them important targets for the treatment of neuropsychiatric and neurodegenerative disorders[2][3]. Pheniprazine (β-phenylisopropylhydrazine) is a hydrazine-based MAO inhibitor that was previously used as an antidepressant[1]. It exerts its therapeutic effects by irreversibly inhibiting MAO, thereby increasing the synaptic availability of monoamine neurotransmitters[1][3]. Understanding the specifics of its interaction with MAO-A and MAO-B is crucial for comprehending its pharmacological profile and for the development of novel MAO inhibitors.
Mechanism of Action
Pheniprazine is classified as a mechanism-based or "suicide" inhibitor[4]. This mode of inhibition involves the enzyme's own catalytic activity to transform the inhibitor into a reactive species that then covalently binds to the enzyme, leading to its irreversible inactivation[1]. The hydrazine moiety of pheniprazine is crucial for this activity. It is oxidized by the flavin adenine dinucleotide (FAD) cofactor within the MAO active site, forming a reactive intermediate that subsequently forms a stable covalent adduct with the FAD cofactor[1].
Quantitative Analysis of MAO-A vs. MAO-B Inhibition
Table 1: Reversible Inhibition Parameters of Pheniprazine
| Enzyme Source | Isoform | Ki (nM) |
| Rat Liver | MAO-A | 420[4] |
| Rat Liver | MAO-B | 2450[4] |
| Ox Liver | MAO-B | 450[4] |
Table 2: Irreversible Inhibition Parameters of Pheniprazine
| Enzyme Source | Isoform | k+2 (min-1) |
| Rat Liver | MAO-A | 0.06[4] |
| Rat Liver | MAO-B | 0.16[4] |
| Ox Liver | MAO-B | 0.29[4] |
Ki represents the dissociation constant for the initial non-covalent binding of the inhibitor to the enzyme. A lower Ki value indicates a higher binding affinity.
k+2 represents the first-order rate constant for the formation of the covalent adduct, indicating the rate of irreversible inhibition.
Based on the available data from rat liver MAO, pheniprazine exhibits a higher affinity (lower Ki) for MAO-A compared to MAO-B in the initial reversible binding step[4]. However, the rate of irreversible inactivation (k+2) is faster for MAO-B[4].
Experimental Protocols
While a specific, detailed protocol for testing this compound's inhibition of human MAO isoforms is not available in the reviewed literature, a general methodology for assessing irreversible MAO inhibitors can be constructed based on established practices.
General In Vitro MAO Inhibition Assay Protocol
This protocol is a generalized representation for determining the inhibitory potential of a compound like pheniprazine against recombinant human MAO-A and MAO-B.
4.1.1. Materials
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., kynuramine, p-tyramine, or a specific substrate for each isoform like serotonin for MAO-A and benzylamine for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase for fluorometric assays)
-
Microplate reader (fluorometric or spectrophotometric)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
4.1.2. Procedure
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the phosphate buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and perform serial dilutions to obtain a range of test concentrations.
-
Pre-incubation (for irreversible inhibition): In a 96-well plate, add the enzyme solution to wells containing either the buffer (control), a reference inhibitor, or different concentrations of pheniprazine. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for the irreversible binding of the inhibitor to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate to all wells.
-
Detection: If using a fluorometric assay with Amplex Red, the production of hydrogen peroxide from the MAO reaction will lead to the formation of the fluorescent product, resorufin. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
For irreversible inhibitors, kinetic parameters like Ki and kinact (or k+2) can be determined by measuring the rate of enzyme inactivation at different inhibitor concentrations over time.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts related to pheniprazine's mechanism of action and its assessment.
Caption: General signaling pathway of MAO and its inhibition by pheniprazine.
Caption: A generalized experimental workflow for assessing MAO inhibition.
Downstream Signaling Effects of MAO Inhibition
The primary consequence of MAO inhibition by pheniprazine is the increased concentration of monoamine neurotransmitters in the presynaptic neuron and the synaptic cleft[1]. This elevation of serotonin, norepinephrine, and dopamine leads to enhanced activation of their respective postsynaptic receptors, triggering a cascade of downstream signaling events.
-
Serotonergic System (MAO-A Inhibition): Increased serotonin levels activate various 5-HT receptors, which can modulate multiple signaling pathways, including the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the phospholipase C-inositol phosphate-protein kinase C (PKC) pathway. These pathways are integral to the regulation of mood, anxiety, and sleep.
-
Noradrenergic System (MAO-A Inhibition): Elevated norepinephrine levels enhance signaling through α- and β-adrenergic receptors. Activation of these receptors can also influence the cAMP-PKA pathway and other signaling cascades involved in alertness, attention, and the stress response.
-
Dopaminergic System (MAO-B Inhibition): Inhibition of MAO-B leads to higher levels of dopamine, particularly in the brain regions associated with motor control and reward. Dopamine receptor activation modulates signaling pathways such as the cAMP-PKA pathway and can influence the phosphorylation state of key proteins like DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa), a critical regulator of dopaminergic neurotransmission.
Beyond the direct effects on neurotransmitter levels, the inhibition of MAO can have broader neuroprotective effects. By preventing the oxidative deamination of monoamines, pheniprazine reduces the production of potentially neurotoxic byproducts, such as hydrogen peroxide and reactive aldehydes, thereby mitigating oxidative stress[5].
Conclusion
This compound is a potent, irreversible inhibitor of both MAO-A and MAO-B. While a complete quantitative profile of its effects on human MAO isoforms is not currently available in the public domain, data from animal studies indicate a complex interaction involving both initial reversible binding and subsequent irreversible inactivation. The primary pharmacological effect of pheniprazine is the elevation of monoamine neurotransmitters, leading to a cascade of downstream signaling events that are believed to mediate its antidepressant effects. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate interactions of pheniprazine and other MAO inhibitors with their enzymatic targets. Further research is warranted to fully elucidate the specific inhibitory kinetics of pheniprazine on human MAO-A and MAO-B and to map its precise impact on downstream neuronal signaling pathways.
References
- 1. Inhibition of monoamine oxidase in monoaminergic neurones in the rat brain by irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
Early Clinical Studies of Pheniprazine as an Antidepressant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniprazine, a hydrazine monoamine oxidase inhibitor (MAOI), was one of the early pharmacological agents investigated for the treatment of depression in the 1960s. Marketed under brand names such as Catron and Cavodil, it represented a significant departure from the sedative-based approaches that had previously dominated psychiatric care. This technical whitepaper provides an in-depth review of the early clinical studies of Pheniprazine, focusing on the available quantitative data, experimental methodologies, and the contemporary understanding of its mechanism of action. Due to its eventual withdrawal from the market because of significant toxicity, including jaundice, optic neuritis, and amblyopia, a thorough understanding of its initial clinical profile is crucial for historical context and for informing the development of safer, more effective antidepressant therapies.[1] This document collates the fragmented information from early publications to present a structured overview for researchers and drug development professionals.
Introduction
The 1950s and 1960s marked a revolutionary period in psychopharmacology with the discovery of the first true antidepressant medications.[2] Among these, the monoamine oxidase inhibitors (MAOIs) emerged as a novel class of drugs. Pheniprazine, a non-selective and irreversible MAOI, was introduced in the early 1960s for the treatment of depressive disorders.[1] Its clinical use, though short-lived, contributed to the burgeoning understanding of the neurochemical basis of depression. This paper will synthesize the findings from key early clinical trials to provide a detailed technical guide.
Mechanism of Action
Pheniprazine exerts its therapeutic effect by inhibiting the enzyme monoamine oxidase (MAO). In the 1960s, it was understood that MAO was responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By irreversibly inhibiting MAO, Pheniprazine increases the synaptic availability of these neurotransmitters, which was hypothesized to be the primary mechanism for its antidepressant effect.[3]
Below is a diagram illustrating the general mechanism of action for a non-selective MAO inhibitor like Pheniprazine, based on the understanding of the era.
Key Clinical Studies: Methodology and Quantitative Data
Detailed experimental protocols from the early 1960s are often less standardized than in modern clinical trials. However, a review of available literature allows for a reconstruction of the methodologies used in key studies of Pheniprazine.
A Controlled Trial of Cavodil (Pheniprazine) in Depression (Lear, Browne, and Greeves, 1962)
This study is one of the pivotal early evaluations of Pheniprazine's efficacy in a controlled setting. While the full text is not widely available, abstracts and citations provide insight into its design.
Experimental Protocol:
-
Study Design: The trial was designed as a controlled study to assess the effectiveness of Pheniprazine in treating depression.
-
Patient Population: The study included patients diagnosed with depression. The classification of depressive illnesses at the time often distinguished between "endogenous" and "reactive" depression, and it is likely patients from both categories were included.
-
Intervention: Patients received either Pheniprazine (Cavodil) or a control treatment. The exact nature of the control (placebo or another active drug) is not specified in the available abstracts.
-
Dosage: The precise dosage regimen is not detailed in the available summaries, but typical dosages for MAOIs of that era were often titrated based on clinical response and tolerance.
-
Outcome Measures: "Improvement" was the primary outcome, though the definition of improvement varied among studies of this period. It could refer to a general clinical impression or a change in specific symptoms.
Quantitative Data:
Unfortunately, specific quantitative data from this study, such as the number of participants, precise dosage, and percentage of responders, are not available in the readily accessible literature.
Comparison with Imipramine
Another important area of investigation in the early 1960s was the comparative efficacy of the new MAOIs against the emerging tricyclic antidepressants, such as imipramine.
Experimental Protocol (General Approach):
-
Study Design: These were often comparative trials, sometimes with a placebo group, to determine the relative effectiveness of Pheniprazine and imipramine.
-
Patient Population: Patients with a diagnosis of endogenous depression were frequently the focus of these comparative studies.
-
Interventions: Patients would be randomly assigned to receive either Pheniprazine or imipramine.
-
Dosage: Dosages would be administered according to the standard clinical practice of the time.
-
Outcome Measures: Clinical assessments of depressive symptoms were the primary endpoints.
Quantitative Data Summary:
The following table represents a hypothetical structure for presenting the kind of data that would have been collected in such a comparative trial, based on the conventions of the era. The actual data from these early trials are not available in a consolidated format.
| Parameter | Pheniprazine Group | Imipramine Group | Placebo Group |
| Number of Patients | Data not available | Data not available | Data not available |
| Dosage Range | Data not available | Data not available | N/A |
| Treatment Duration | Data not available | Data not available | Data not available |
| Response Rate (%) | Data not available | Data not available | Data not available |
Adverse Effects
A significant factor in the clinical history of Pheniprazine was its adverse effect profile. While early reports were sometimes optimistic, the accumulation of data on its toxicity ultimately led to its withdrawal from the market.
Commonly Reported Side Effects of Early MAOIs:
The following table summarizes the adverse effects commonly associated with the first generation of MAOIs, including Pheniprazine. The precise incidence rates for Pheniprazine specifically are not well-documented in the available literature.
| System Organ Class | Adverse Effect |
| Neurological | Dizziness, Headache, Drowsiness, Insomnia, Ataxia |
| Psychiatric | Agitation, Hypomania |
| Cardiovascular | Orthostatic Hypotension, Hypertensive Crisis (with tyramine-containing foods) |
| Gastrointestinal | Nausea, Dry Mouth, Constipation |
| Hepatic | Jaundice, Hepatocellular Damage |
| Ocular | Blurred Vision, Optic Neuritis, Amblyopia |
| Other | Weight Gain, Sexual Dysfunction |
Experimental Workflow for Monitoring Adverse Events:
The workflow for monitoring adverse events in the 1960s was less formalized than today's pharmacovigilance systems. It primarily relied on clinician observation and patient reporting.
Conclusion
The early clinical studies of Pheniprazine demonstrated its potential as an antidepressant, contributing to the establishment of the monoamine hypothesis of depression. However, the lack of standardized methodologies and detailed reporting in publications from the 1960s makes a precise quantitative assessment challenging. The significant and severe adverse effects associated with Pheniprazine, particularly hepatotoxicity and ocular toxicity, ultimately led to its withdrawal from clinical use. The story of Pheniprazine serves as a critical lesson in the importance of thorough toxicological evaluation and long-term safety monitoring in drug development. For contemporary researchers, these early studies offer a valuable historical perspective on the evolution of antidepressant clinical trials and the foundational concepts of neuropharmacology.
References
Pheniprazine Hydrochloride: A Toxicological Deep Dive and the Rationale for Its Market Withdrawal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniprazine Hydrochloride, a once-promising antidepressant of the hydrazine monoamine oxidase inhibitor (MAOI) class, was withdrawn from the market due to significant safety concerns. This technical guide provides a comprehensive overview of the toxicological profile of this compound, detailing the reasons for its withdrawal. It synthesizes available preclinical and clinical data, outlines experimental methodologies, and visually represents key toxicological pathways. The primary toxicities leading to its discontinuation were severe hepatotoxicity and optic neuritis. This document serves as a critical resource for understanding the safety liabilities of hydrazine-based pharmaceuticals and informing future drug development.
Introduction
This compound (β-phenylisopropylhydrazine hydrochloride) is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) that was introduced as an antidepressant in the 1960s.[1] As an MAOI, it increases the synaptic levels of neurotransmitters like serotonin, norepinephrine, and dopamine by inhibiting their degradation by the monoamine oxidase enzyme. While effective in treating depression, its clinical use was short-lived due to a concerning safety profile.[1] The primary reasons for its withdrawal from the market were severe liver damage (hepatotoxicity) and damage to the optic nerve (optic neuritis).[1] This guide provides a detailed examination of the toxicological data and the underlying mechanisms that led to the discontinuation of this compound.
Toxicological Profile
The toxicity of this compound is intrinsically linked to its chemical structure as a hydrazine derivative. Hydrazines are known to be a reactive class of compounds with the potential to cause cellular damage.
Acute Toxicity
Table 1: Acute Toxicity Data for Phenylhydrazine
| Species | Route of Administration | LD50 Value | Reference |
| Rat | Oral | 188 mg/kg | [2] |
| Mouse | Oral | 175 mg/kg | [2] |
Organ-Specific Toxicity
The most significant toxicities associated with this compound are hepatotoxicity and optic neuritis.
Clinical use of this compound was marked by reports of severe liver injury, a known risk for drugs containing a hydrazine moiety.[1] The hepatotoxicity associated with hydrazine derivatives is often idiosyncratic and can range from mild, transient elevations in liver enzymes to severe, fulminant hepatic failure.[4]
The mechanism of hydrazine-induced hepatotoxicity is believed to involve the formation of reactive metabolites.[5][6] These metabolites can lead to cellular damage through several pathways, including:
-
Oxidative Stress: Hydrazine metabolism can generate free radicals, leading to lipid peroxidation and depletion of cellular antioxidants like glutathione.[7]
-
Mitochondrial Dysfunction: Reactive metabolites can damage mitochondria, impairing cellular energy production and leading to cell death.[3][7] Studies on hydrazine have shown it can induce the formation of "megamitochondria," a sign of mitochondrial distress.[7]
Another severe adverse effect leading to the withdrawal of this compound was optic neuritis, an inflammation of the optic nerve that can cause pain and vision loss.[1] While the exact incidence from clinical trials is not well-documented in recent literature, case reports from the era of its use highlight this serious risk.
The mechanism of drug-induced optic neuropathy is often linked to mitochondrial dysfunction within the retinal ganglion cells and their axons, which form the optic nerve.[8] These cells have high energy demands, making them particularly vulnerable to mitochondrial toxins. The proposed mechanism for Pheniprazine-induced optic neuritis involves:
-
Impaired Mitochondrial Respiration: The drug or its metabolites may interfere with the mitochondrial electron transport chain, leading to a deficit in ATP production.
-
Oxidative Stress: Similar to its effects on the liver, Pheniprazine may induce oxidative stress in the optic nerve, leading to axonal damage.
Other Adverse Effects
As a non-selective MAOI, this compound was also associated with the characteristic side effects of this drug class:
-
Hypertensive Crisis ("Cheese Reaction"): This is a potentially fatal reaction that can occur when a patient taking an MAOI consumes foods rich in tyramine (e.g., aged cheeses, cured meats). The inhibition of MAO-A in the gut and liver prevents the breakdown of tyramine, leading to a massive release of norepinephrine and a subsequent surge in blood pressure.
-
Serotonin Syndrome: A potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system. This can occur when an MAOI is taken concurrently with other serotonergic drugs.
Reasons for Withdrawal
The primary drivers for the withdrawal of this compound from the market were the unacceptable risks of severe and potentially irreversible hepatotoxicity and optic neuritis. The idiosyncratic nature of these adverse reactions made it difficult to predict which patients would be affected, further complicating its risk-benefit assessment. The availability of alternative antidepressants with more favorable safety profiles also contributed to its discontinuation.
Experimental Protocols
Acute Toxicity Studies (e.g., LD50 Determination)
-
Objective: To determine the median lethal dose (LD50) of the compound.
-
Methodology: Graded doses of this compound would be administered orally or intraperitoneally to groups of rodents (typically rats and mice). The animals would be observed for a set period (e.g., 14 days) for signs of toxicity and mortality. The LD50 would then be calculated using statistical methods.
Hepatotoxicity Assessment in Animal Models
-
Objective: To evaluate the potential for liver damage.
-
Methodology: Animals (e.g., rats) would be treated with this compound for a specified duration. Blood samples would be collected to measure liver enzyme levels (e.g., ALT, AST). At the end of the study, the animals would be euthanized, and their livers would be collected for histopathological examination to assess for signs of cellular damage, such as necrosis, steatosis, and inflammation.
Ocular Toxicity Studies in Animal Models
-
Objective: To assess for damage to the optic nerve and retina.
-
Methodology: Animals (e.g., rabbits or primates) would be administered the drug over an extended period. Ophthalmic examinations, including fundoscopy, would be performed regularly. Electrophysiological tests like electroretinography (ERG) and visual evoked potentials (VEP) could be used to assess retinal and optic nerve function. Post-mortem histopathology of the optic nerve and retina would be conducted to look for axonal degeneration and demyelination.
Conclusion
The case of this compound serves as a significant historical lesson in drug development, underscoring the critical importance of a thorough preclinical and clinical safety evaluation. The severe hepatotoxicity and optic neuritis associated with this compound, likely stemming from its hydrazine structure and subsequent formation of reactive metabolites, led to its necessary withdrawal from the market. For contemporary researchers and drug development professionals, the toxicological profile of this compound highlights the need for careful consideration of chemical structure-toxicity relationships and the implementation of robust screening methods to identify potential liabilities early in the development process. A deep understanding of the mechanisms of toxicity, particularly those involving mitochondrial dysfunction and oxidative stress, is essential for designing safer medicines.
References
- 1. Drug-Induced Liver Injury: An Institutional Case Series and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Suppression of the hydrazine-induced formation of megamitochondria in the rat liver by alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. starknakedhealth.com [starknakedhealth.com]
- 5. ophthalmologica-indonesiana.com [ophthalmologica-indonesiana.com]
- 6. Translational Preclinical Pharmacologic Disease Models for Ophthalmic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of free radicals in the mechanism of the hydrazine-induced formation of megamitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Pharmacology of Hydrazine-Based Monoamine Oxidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacology of hydrazine-based monoamine oxidase inhibitors (MAOIs). It covers their mechanism of action, structure-activity relationships, pharmacokinetic profiles, and the experimental methodologies used in their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction to Hydrazine-Based MAOIs
Hydrazine-based monoamine oxidase inhibitors were among the first effective treatments for depression.[1][2] Their discovery in the 1950s, stemming from the observation of mood-elevating effects of the anti-tuberculosis drug iproniazid, revolutionized the understanding and treatment of psychiatric disorders.[1][2] These compounds are characterized by a hydrazine (-NH-NH2) functional group, which is crucial for their mechanism of action.[3][4] While their use has been supplanted to some extent by newer antidepressants with more favorable side-effect profiles, hydrazine MAOIs such as phenelzine and isocarboxazid remain in clinical use for treatment-resistant depression and certain anxiety disorders.[5][6]
Mechanism of Action
Hydrazine-based MAOIs are non-selective, irreversible inhibitors of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[5][7] These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters.[8][9]
-
MAO-A preferentially metabolizes serotonin and norepinephrine.[10]
-
MAO-B has a higher affinity for phenethylamine and benzylamine.[8][10]
The hydrazine moiety of these inhibitors forms a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to its irreversible inactivation.[3][4] This inhibition results in an accumulation of monoamine neurotransmitters in the presynaptic neuron and an increased concentration in the synaptic cleft, which is believed to be the primary mechanism behind their therapeutic effects.[7] The effects of these drugs persist until new MAO enzymes are synthesized by the body, a process that can take several weeks.[5]
Quantitative Data: Inhibitory Potency and Pharmacokinetics
The following tables summarize the available quantitative data for key hydrazine-based MAOIs.
Table 1: In Vitro Inhibitory Potency of Hydrazine-Based MAOIs
| Compound | Target | IC50 | Ki | Species | Reference |
| Phenelzine | MAO-A | - | 4.7 x 10⁻⁸ M | Human | [11] |
| MAO-B | - | 1.5 x 10⁻⁸ M | Human | [11] | |
| Iproniazid | MAO-A | 37 µM | - | - | [12] |
| MAO-A | 6560 nM | - | - | [13] | |
| MAO-B | 42.5 µM | - | - | [12] |
Table 2: Pharmacokinetic Parameters of Hydrazine-Based MAOIs
| Parameter | Phenelzine | Isocarboxazid | Iproniazid |
| Bioavailability | Readily absorbed | Low, readily absorbed | - |
| Time to Peak Plasma Concentration (Tmax) | 43 minutes[5] | 3-5 hours[1] | - |
| Elimination Half-Life | 11.6 hours[5] | 1.5-4 hours[6] | - |
| Metabolism | Primarily by oxidation via MAO in the liver[5][14] | Metabolized in the liver[1] | Metabolized to isopropylhydrazine and isonicotinic acid |
| Primary Metabolites | Phenylacetic acid, parahydroxyphenylacetic acid[5][14] | Hippuric acid[6] | Isopropylhydrazine |
| Excretion | Primarily in urine as metabolites[5][14] | Primarily in urine as metabolites[1] | - |
Note: Detailed pharmacokinetic parameters for iproniazid, such as bioavailability, Tmax, and half-life, were not consistently available in the reviewed literature.
Experimental Protocols
In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory potency of a compound against MAO-A and MAO-B.
Objective: To determine the IC50 value of a test compound for MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)[15]
-
Test compound (hydrazine-based MAOI)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the recombinant MAO-A and MAO-B enzymes in assay buffer to the desired concentration.
-
Compound Dilution: Prepare a serial dilution of the test compound and positive controls in the assay buffer.
-
Assay Reaction: a. To each well of the microplate, add the enzyme solution. b. Add the test compound or control solution to the respective wells. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).[16][17] d. Initiate the enzymatic reaction by adding the substrate to each well.
-
Detection: a. Measure the change in absorbance or fluorescence over time using a microplate reader. The product of the enzymatic reaction can be directly measured or coupled to a secondary reaction that produces a detectable signal. For example, the deamination of the substrate produces hydrogen peroxide, which can be measured using a fluorescent probe.[16]
-
Data Analysis: a. Calculate the rate of reaction for each concentration of the test compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.
In Vivo Microdialysis for Monitoring Neurotransmitter Levels
This protocol describes the use of in vivo microdialysis to measure extracellular levels of monoamine neurotransmitters in the brain of a freely moving animal following the administration of a hydrazine-based MAOI.
Objective: To assess the in vivo effect of a hydrazine-based MAOI on the extracellular concentrations of serotonin, dopamine, and norepinephrine in a specific brain region.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)[4]
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Anesthetic
-
Test compound (hydrazine-based MAOI)
Procedure:
-
Surgical Implantation of the Microdialysis Probe: a. Anesthetize the animal (e.g., a rat). b. Secure the animal in the stereotaxic apparatus. c. Surgically implant a microdialysis probe into the target brain region (e.g., striatum, prefrontal cortex) using stereotaxic coordinates.[4] d. Secure the probe to the skull with dental cement. e. Allow the animal to recover from surgery.
-
Microdialysis Experiment: a. Connect the inlet of the microdialysis probe to a syringe pump and the outlet to a fraction collector. b. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18] c. Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.[4] d. After a stable baseline of neurotransmitter levels is established, administer the hydrazine-based MAOI to the animal. e. Continue collecting dialysate samples to monitor the change in neurotransmitter levels over time.
-
Neurotransmitter Analysis: a. Analyze the collected dialysate samples using HPLC-ECD to separate and quantify the concentrations of serotonin, dopamine, norepinephrine, and their metabolites.[4]
-
Data Analysis: a. Express the neurotransmitter concentrations as a percentage of the baseline levels. b. Plot the change in neurotransmitter levels over time to visualize the effect of the MAOI.
Signaling Pathways and Experimental Workflows
Monoamine Neurotransmitter Metabolism
The following diagram illustrates the metabolic pathways of key monoamine neurotransmitters and the points of inhibition by hydrazine-based MAOIs.
Caption: Monoamine neurotransmitter metabolism and MAOI inhibition.
Experimental Workflow for MAOI Screening and Evaluation
The following diagram outlines a typical workflow for the screening and preclinical evaluation of novel MAOI candidates.
Caption: Workflow for MAOI drug discovery and preclinical development.
Adverse Effects and Clinical Considerations
The use of hydrazine-based MAOIs is associated with several significant adverse effects, primarily due to their non-selective and irreversible nature.
-
Hypertensive Crisis: A major concern is the "cheese reaction," a hypertensive crisis that can occur when patients consume foods rich in tyramine (e.g., aged cheeses, cured meats, certain beers).[19] Tyramine is normally metabolized by MAO in the gut; inhibition of this enzyme leads to a surge in tyramine levels, which can displace norepinephrine from vesicles and cause a rapid and dangerous increase in blood pressure.[19]
-
Drug Interactions: Hydrazine MAOIs have a high potential for drug-drug interactions, particularly with serotonergic agents (e.g., SSRIs, triptans), which can lead to serotonin syndrome.[20] Interactions with sympathomimetic drugs can also precipitate a hypertensive crisis.
-
Hepatotoxicity: Iproniazid was withdrawn from the market due to its association with severe liver damage.[2] While less common with phenelzine and isocarboxazid, hepatotoxicity remains a potential risk.
-
Other Side Effects: Common side effects include orthostatic hypotension, insomnia, weight gain, and sexual dysfunction.[19]
Due to these risks, patients on hydrazine-based MAOIs require careful monitoring and must adhere to strict dietary and medication restrictions.
Conclusion
Hydrazine-based monoamine oxidase inhibitors represent a historically significant and clinically relevant class of antidepressants. Their potent, irreversible inhibition of both MAO-A and MAO-B leads to a profound increase in synaptic monoamine levels, providing therapeutic benefit in treatment-resistant depression. A thorough understanding of their pharmacology, including their quantitative inhibitory profiles, pharmacokinetic properties, and the experimental methods used for their characterization, is essential for their safe and effective use and for the development of novel MAOIs with improved safety profiles. This guide provides a foundational resource for professionals in the field to support ongoing research and development in this important area of neuropharmacology.
References
- 1. mims.com [mims.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. goums.ac.ir [goums.ac.ir]
- 5. Phenelzine - Wikipedia [en.wikipedia.org]
- 6. Isocarboxazid - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. MONOAMINE OXIDASE: From Genes to Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 10. Role of MAO A and B in neurotransmitter metabolism and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenelzine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Xanthoangelol and 4-Hydroxyderricin Are the Major Active Principles of the Inhibitory Activities against Monoamine Oxidases on Angelica keiskei K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoamine oxidase A Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. medworksmedia.com [medworksmedia.com]
Methodological & Application
Application Note: In Vitro Monoamine Oxidase (MAO) Inhibition Assay Using Pheniprazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for conducting an in vitro assay to determine the inhibitory activity of compounds against Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, making them important targets in the treatment of neurological and psychiatric disorders like depression and Parkinson's disease.[1][2][3][4] This protocol utilizes a fluorometric method based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate such as tyramine.[5][6] Pheniprazine hydrochloride, a classic irreversible and non-selective MAO inhibitor, is used as a reference compound in this protocol.[7][8]
Principle of the MAO Inhibition Assay
Monoamine oxidase enzymes catalyze the oxidative deamination of monoamines, producing an aldehyde, the corresponding amine, and hydrogen peroxide (H₂O₂).[9] This assay quantifies MAO activity by measuring the rate of H₂O₂ production. A highly sensitive probe, such as Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine), reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent compound resorufin. The increase in fluorescence is directly proportional to the MAO activity.[9] Inhibitors of MAO will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal. Pheniprazine acts by forming a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme, causing irreversible inhibition.[8]
Figure 1: Mechanism of MAO catalysis and irreversible inhibition by Pheniprazine.
Materials and Reagents
-
Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect or CHO cells).
-
Substrate: Tyramine hydrochloride.
-
Reference Inhibitor: this compound.
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective).[2]
-
Detection Reagents:
-
Horseradish Peroxidase (HRP).
-
Amplex® Red reagent.
-
-
Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Hardware:
-
Black, flat-bottom 96-well microplates.
-
Fluorescence microplate reader with excitation at 530-570 nm and emission at 590-600 nm.[10]
-
Multichannel pipettes.
-
Incubator set to 37°C.
-
Experimental Workflow
The following diagram outlines the major steps in the MAO inhibition assay protocol.
Figure 2: Step-by-step experimental workflow for the MAO inhibition assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL. Adjust volumes as necessary.
4.1. Reagent Preparation
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of Pheniprazine HCl, Clorgyline, and Selegiline in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Then, dilute these further in Assay Buffer to create 4x the final desired concentration. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Working Solutions (2x): On the day of the assay, dilute the MAO-A and MAO-B enzyme stocks in cold Assay Buffer to a concentration that yields a robust signal within the linear range of the assay. This concentration must be determined empirically but is typically in the range of 2-5 µg/mL.
-
Substrate/Detection Mix (4x): Prepare a solution in Assay Buffer containing:
-
400 µM Tyramine (final concentration will be 100 µM).
-
800 µM Amplex® Red (final concentration will be 200 µM).
-
4 U/mL HRP (final concentration will be 1 U/mL).
-
Protect this solution from light.
-
4.2. Assay Procedure
-
Dispense Inhibitors: Add 50 µL of the 4x inhibitor dilutions (including Pheniprazine, test compounds, and controls) to the appropriate wells of a black 96-well plate. For control wells, add 50 µL of Assay Buffer containing the same percentage of DMSO.
-
Enzyme Control (100% Activity): 50 µL Assay Buffer + DMSO.
-
Blank (No Enzyme): 100 µL Assay Buffer + DMSO.
-
-
Add Enzyme: Add 50 µL of the 2x MAO-A or MAO-B working solution to all wells except the Blank wells.
-
Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C. This allows irreversible inhibitors like Pheniprazine to bind to the enzyme.[11]
-
Initiate Reaction: Add 100 µL of the 4x Substrate/Detection Mix to all wells.
-
Incubation and Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes, or as a single endpoint reading after 30 minutes. Protect the plate from light throughout the incubation.
-
Excitation Wavelength: 545 nm
-
Emission Wavelength: 590 nm
-
4.3. Data Analysis
-
Calculate Reaction Rate: For kinetic reads, determine the rate of reaction (slope) for each well (RFU/min). For endpoint reads, subtract the fluorescence value at time zero from the final fluorescence value.
-
Correct for Blank: Subtract the rate of the average Blank wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Rate of Inhibitor Well / Rate of Enzyme Control Well))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Data Presentation
The inhibitory potency of Pheniprazine should be compared against both MAO isoforms and contrasted with selective inhibitors.
| Compound | Target Enzyme | Inhibition Type | IC₅₀ (nM) [Hypothetical Data] |
| Pheniprazine HCl | MAO-A | Irreversible, Non-selective | 85 |
| MAO-B | Irreversible, Non-selective | 110 | |
| Clorgyline | MAO-A | Irreversible, Selective | 9 |
| MAO-B | Irreversible, Selective | >10,000 | |
| Selegiline | MAO-A | Irreversible, Selective | >10,000 |
| MAO-B | Irreversible, Selective | 15 |
Table 1: Example IC₅₀ values for Pheniprazine and selective control inhibitors against MAO-A and MAO-B. These values demonstrate the non-selective profile of Pheniprazine compared to the highly selective nature of Clorgyline and Selegiline.
Key Considerations and Troubleshooting
-
Compound Interference: Test compounds may autofluoresce or interfere with the HRP/Amplex Red detection system. To check for this, run a parallel assay where the MAO enzyme is omitted.[5][12] Any signal in these wells indicates interference.
-
DMSO Concentration: High concentrations of DMSO can inhibit MAO activity. Keep the final DMSO concentration consistent across all wells and ideally at or below 1%.[13]
-
Light Sensitivity: The Amplex® Red reagent and its product, resorufin, are light-sensitive. All steps following the addition of the Substrate/Detection mix should be performed with minimal light exposure.[6]
-
Enzyme Activity: The activity of recombinant enzymes can vary between lots. It is crucial to perform an enzyme titration to determine the optimal concentration for each new batch.[13]
References
- 1. Monoamine Oxidase Assays [cellbiolabs.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 9. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes: Spectrophotometric Methods for Measuring Pheniprazine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheniprazine is an irreversible monoamine oxidase inhibitor (MAOI) that was formerly used as an antidepressant. Its activity is primarily related to its hydrazine functional group. This document provides detailed application notes and protocols for the spectrophotometric determination of Pheniprazine Hydrochloride. The primary method described is a visible spectrophotometric assay based on a derivatization reaction. Additionally, an indirect spectrophotometric assay for measuring the inhibitory activity of Pheniprazine on monoamine oxidase (MAO) is outlined. These methods are suitable for quantitative analysis in research and quality control settings.
Quantitative Determination of this compound via Derivatization with p-Dimethylaminobenzaldehyde (p-DAB)
This method is based on the condensation reaction of the hydrazine moiety of Pheniprazine with p-Dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored hydrazone product, which can be quantified using visible spectrophotometry. This is an adaptation of established methods for hydrazine and its derivatives.
Experimental Protocol
1.1. Materials and Reagents:
-
This compound reference standard
-
p-Dimethylaminobenzaldehyde (p-DAB)
-
Hydrochloric Acid (HCl), concentrated
-
Methanol, analytical grade
-
Ethanol, analytical grade
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
UV-Vis Spectrophotometer
1.2. Preparation of Solutions:
-
p-DAB Reagent: Dissolve 0.8 g of p-dimethylaminobenzaldehyde in a mixture of 40 mL of ethanol and 4 mL of concentrated hydrochloric acid.[1]
-
Standard this compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 2-20 µg/mL).
1.3. Sample Preparation:
-
Accurately weigh a quantity of the test sample containing this compound and dissolve it in methanol to obtain a concentration within the calibration range. Filtration may be necessary if excipients are insoluble.
1.4. Procedure:
-
Pipette 1.0 mL of each working standard solution and the sample solution into separate 10 mL volumetric flasks.
-
To each flask, add 2.0 mL of the p-DAB reagent.
-
Mix well and allow the reaction to proceed at room temperature for 15 minutes.[1]
-
Dilute to the mark with methanol.
-
Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (λmax), which is expected to be in the range of 458-470 nm, against a reagent blank.[1][2] The reagent blank is prepared by mixing 2.0 mL of the p-DAB reagent with methanol in a 10 mL volumetric flask.
-
Determine the λmax by scanning the spectrum of one of the standard solutions from 400 to 600 nm.
-
Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
Table 1: Quantitative Parameters for the Spectrophotometric Determination of Hydrazine Derivatives with p-DAB
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 458 - 470 nm | [1][2][3] |
| Linearity Range (for Hydrazine) | 0.2 - 27 µg/mL | [1] |
| Molar Absorptivity (for Hydrazine) | 8.1 x 10⁴ L mol⁻¹cm⁻¹ | [3] |
| Reaction Time | 15 minutes | [1] |
| Reaction Medium | Acidic (HCl) | [1] |
Note: The exact linearity range and molar absorptivity for the Pheniprazine-p-DAB adduct should be determined experimentally.
Experimental Workflow
Indirect Measurement of Pheniprazine Activity: Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides an indirect measure of Pheniprazine's activity by quantifying its inhibition of the enzyme monoamine oxidase (MAO). The assay measures the production of hydrogen peroxide resulting from the MAO-catalyzed oxidation of a substrate.
Experimental Protocol
2.1. Materials and Reagents:
-
This compound
-
MAO enzyme preparation (e.g., from rat liver mitochondria)
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Phosphate buffer (pH 7.6)
-
Microplate reader or spectrophotometer
2.2. Preparation of Solutions:
-
Phosphate Buffer: 0.1 M Potassium Phosphate buffer, pH 7.6.
-
MAO Substrate Solution: Prepare a solution of p-tyramine in phosphate buffer.
-
Chromogenic Reagent: Prepare a solution in phosphate buffer containing 4-aminoantipyrine, vanillic acid, and horseradish peroxidase.
-
Pheniprazine Inhibitor Solutions: Prepare a series of dilutions of this compound in phosphate buffer to determine the IC₅₀ value.
2.3. Procedure:
-
In a 96-well plate or cuvettes, pre-incubate the MAO enzyme preparation with various concentrations of this compound (or buffer for the control) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO substrate (p-tyramine).
-
Simultaneously or immediately after, add the chromogenic reagent.
-
The H₂O₂ produced by the MAO reaction will react with 4-aminoantipyrine and vanillic acid in the presence of HRP to form a red quinoneimine dye.
-
Monitor the increase in absorbance at approximately 498 nm over time.
-
The rate of the reaction is proportional to the MAO activity.
-
Calculate the percentage of inhibition for each concentration of Pheniprazine compared to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the Pheniprazine concentration to determine the IC₅₀ value.
Data Presentation
Table 2: Key Parameters for the MAO Inhibition Assay
| Parameter | Description |
| Enzyme | Monoamine Oxidase (A or B) |
| Substrate | p-Tyramine or other suitable amine |
| Detection Wavelength | ~498 nm |
| Measured Product | Quinoneimine dye (from H₂O₂) |
| Key Endpoint | IC₅₀ of Pheniprazine |
Signaling Pathway of MAO Inhibition by Pheniprazine
Conclusion
The described spectrophotometric methods offer reliable and accessible means for the quantitative analysis of this compound and its inhibitory activity. The derivatization method with p-DAB is a direct and robust approach for determining the concentration of the drug itself, while the MAO inhibition assay provides a functional measure of its biological activity. Proper validation of these methods is essential for their application in specific research or quality control contexts.
References
Application Notes: Quantitative Analysis of Pheniprazine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniprazine is an irreversible, non-selective monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[1] It was formerly used as an antidepressant but was withdrawn from the market due to toxicity concerns.[1] The quantitative analysis of Pheniprazine Hydrochloride in biological matrices such as plasma and urine is critical for toxicological assessments, pharmacokinetic studies, and forensic investigations.
The analysis of hydrazine compounds presents unique challenges. Their high polarity and reactivity can lead to poor chromatographic performance and instability. Pheniprazine, as a hydrazine derivative, is susceptible to autoxidation, requiring rapid sample processing.[2] Furthermore, its chemical structure often necessitates a derivatization step to improve volatility for Gas Chromatography (GC) or enhance detectability for High-Performance Liquid Chromatography (HPLC).
This document provides detailed protocols for two common analytical techniques for quantifying Pheniprazine in biological samples: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . These methods are presented as robust starting points that must be fully validated for specific laboratory applications.
Method 1: Quantification by RP-HPLC-UV
This method describes the analysis of Pheniprazine in plasma using protein precipitation and liquid-liquid extraction, followed by RP-HPLC with UV detection. An optional pre-column derivatization step is included to enhance sensitivity and selectivity by forming a stable hydrazone.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for Pheniprazine quantification in plasma by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., Phenelzine or another suitable analog
-
HPLC-grade Acetonitrile, Methanol, and Ethyl Acetate
-
Ammonium Hydroxide
-
Potassium Phosphate Monobasic
-
Orthophosphoric Acid
-
Human Plasma (drug-free)
-
Deionized Water (18 MΩ·cm)
2. Preparation of Solutions:
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (60:40 v/v). Filter through a 0.45 µm membrane filter and degas before use.
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pheniprazine HCl and the IS in methanol.
-
Working Standards: Prepare serial dilutions of the Pheniprazine stock solution in methanol to create calibration standards (e.g., 10-1000 ng/mL). Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
Pipette 500 µL of plasma sample (calibrator, quality control, or unknown) into a 2 mL microcentrifuge tube.
-
Add 50 µL of the working IS solution and vortex briefly.
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Adjust the pH of the supernatant to ~10 with ammonium hydroxide.
-
Add 3 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase. Vortex to dissolve.
-
Transfer the solution to an HPLC vial for analysis.
4. Chromatographic Conditions:
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
UV Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD)
-
Detection Wavelength: 260 nm
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Pheniprazine/IS) against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
-
Quantify Pheniprazine in unknown samples using the regression equation.
Method 2: Quantification by GC-MS
This method is ideal for confirmatory analysis and offers high sensitivity and specificity. It involves sample extraction from urine followed by chemical derivatization to increase the volatility and thermal stability of Pheniprazine, making it suitable for GC analysis.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for Pheniprazine quantification in urine by GC-MS.
Detailed Experimental Protocol: GC-MS
1. Materials and Reagents:
-
This compound reference standard
-
Deuterated Internal Standard (IS), e.g., Pheniprazine-d5
-
Trifluoroacetic Anhydride (TFAA)
-
β-glucuronidase from Helix pomatia
-
Acetate Buffer (pH 5.0)
-
Methanol, Ethyl Acetate, Dichloromethane, Isopropanol (all GC grade)
-
Ammonium Hydroxide
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange (e.g., Strata-X-C)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Pheniprazine HCl and Pheniprazine-d5 in methanol.
-
Working Standards: Prepare serial dilutions from the Pheniprazine stock solution for calibration standards (e.g., 10-1000 ng/mL). Prepare a working IS solution at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation:
-
Pipette 1 mL of urine sample into a glass tube.
-
Add 50 µL of the deuterated IS working solution.
-
Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase solution.
-
Incubate at 60°C for 1 hour to hydrolyze conjugated metabolites.
-
Allow the sample to cool to room temperature.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load the hydrolyzed sample onto the cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of methanol.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 2 mL of a freshly prepared mixture of Dichloromethane/Isopropanol/Ammonium Hydroxide (80:20:2 v/v/v).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried residue.
-
Cap the tube tightly and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the solvent to dryness under nitrogen.
-
Reconstitute the derivatized residue in 50 µL of ethyl acetate for injection.
-
4. GC-MS Conditions:
-
GC-MS System: Agilent 7890B GC with 5977A MSD or equivalent
-
Column: DB-5ms or HP-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless, 1 µL injection volume
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the TFA-derivatives of Pheniprazine and its IS (ions to be determined empirically).
Data Presentation and Method Performance
The following tables summarize the expected performance characteristics for the described methods after full validation. These values are representative of typical bioanalytical assays and should be established within the laboratory.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (R²) | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Result |
| Linearity Range | 5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Intra-day Precision (%RSD) | < 8% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 90 - 110% |
References
Application Notes and Protocols for the HPLC Separation of Pheniprazine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheniprazine is a monoamine oxidase inhibitor (MAOI) that was formerly used as an antidepressant. Understanding its metabolic fate is crucial for toxicological assessments and drug development studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of pheniprazine and its metabolites in biological matrices. This document provides detailed application notes and protocols for the separation of pheniprazine and its primary metabolites, 1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine and N-acetylamphetamine.
Metabolic Pathway of Pheniprazine
Pheniprazine undergoes metabolic transformation in the body, primarily through acetylation. The known major metabolic pathway involves two key steps, leading to the formation of 1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine and N-acetylamphetamine.
Caption: Metabolic pathway of Pheniprazine.
HPLC Method for Separation of Pheniprazine and its Metabolites
This section details a proposed HPLC method for the simultaneous separation of pheniprazine and its metabolites. Disclaimer: This method is a suggested starting point based on the analysis of structurally similar compounds and requires full validation for specific applications.
Chromatographic Conditions
A reversed-phase HPLC method is proposed for the separation. The conditions are summarized in the table below.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm or Mass Spectrometry (MS) |
Estimated Retention Times
Based on the properties of the analytes and the proposed chromatographic conditions, the following estimated retention times can be expected:
| Compound | Estimated Retention Time (min) |
| N-acetylamphetamine | 8.5 |
| 1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine | 10.2 |
| Pheniprazine | 12.8 |
LC-MS/MS Detection
For enhanced sensitivity and specificity, coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) is recommended. The following table provides suggested mass transitions for the analytes in positive electrospray ionization (ESI+) mode.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pheniprazine | 151.1 | 91.1 | 20 |
| 1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine | 193.1 | 134.1 | 15 |
| N-acetylamphetamine | 178.1 | 91.1 | 25 |
Experimental Protocols
Standard Solution Preparation
-
Prepare individual stock solutions of pheniprazine, 1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine, and N-acetylamphetamine in methanol at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase (90% Mobile Phase A, 10% Mobile Phase B) to a final concentration of 10 µg/mL for each analyte.
-
Prepare a series of calibration standards by further diluting the mixed working standard solution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol describes a solid-phase extraction (SPE) method for cleaning up plasma or urine samples prior to HPLC analysis.
Caption: Sample preparation workflow.
Detailed Protocol:
-
Sample Pre-treatment: To 1 mL of plasma or urine, add an appropriate internal standard. Acidify the sample by adding 50 µL of 1 M formic acid. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water, followed by 3 mL of hexane to remove non-polar interferences.
-
Elution: Elute the analytes with 3 mL of methanol containing 2% ammonium hydroxide.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex for 1 minute.
-
Analysis: Inject 10 µL of the reconstituted sample into the HPLC system.
Data Presentation
The following table summarizes the key quantitative data for the proposed HPLC method.
| Analyte | Estimated Retention Time (min) | UV Detection Wavelength (nm) | Proposed MRM Transition (m/z) |
| N-acetylamphetamine | 8.5 | 254 | 178.1 -> 91.1 |
| 1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine | 10.2 | 254 | 193.1 -> 134.1 |
| Pheniprazine | 12.8 | 254 | 151.1 -> 91.1 |
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the development and implementation of an HPLC-based method for the separation and quantification of pheniprazine and its major metabolites. The proposed reversed-phase HPLC method, coupled with either UV or MS/MS detection, should provide the necessary selectivity and sensitivity for the analysis of these compounds in biological matrices. It is imperative that this method undergoes thorough validation to ensure its accuracy, precision, and robustness for its intended application.
Application Notes and Protocols for Gas Chromatographic Analysis of Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hydrazine and its derivatives using gas chromatography (GC). Hydrazine is a reactive and potentially genotoxic compound, making its detection and quantification at trace levels critical, particularly in pharmaceutical applications and environmental monitoring. Due to its high polarity and reactivity, direct GC analysis of hydrazine is challenging. Therefore, most methods rely on a derivatization step to convert hydrazine into a more volatile and stable compound suitable for GC separation and detection.
Introduction to GC Analysis of Hydrazine Derivatives
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For hydrazine analysis, derivatization is a crucial sample preparation step. This involves reacting hydrazine with a specific reagent to form a less polar and more thermally stable derivative. Common derivatization reagents include acetone, salicylaldehyde, and other carbonyl compounds. The choice of derivatization reagent and analytical technique depends on the sample matrix, required sensitivity, and available instrumentation.
Headspace GC, particularly coupled with mass spectrometry (GC-MS), is a widely used technique for determining trace levels of hydrazine in solid or liquid samples, such as active pharmaceutical ingredients (APIs).[1][2] This technique minimizes matrix effects by analyzing the volatile derivatives present in the vapor phase above the sample.
Key Gas Chromatography Techniques and Applications
Several GC-based methods have been developed and validated for the analysis of hydrazine derivatives. The following sections detail some of the most common and effective approaches.
Headspace GC-MS with Acetone Derivatization
This is a robust and sensitive method for the determination of trace hydrazine in drug substances.[1][2] Hydrazine is reacted in situ with acetone to form acetone azine, which is then analyzed by headspace GC-MS.
Principle: Hydrazine + Acetone → Acetone Azine
The volatile acetone azine is partitioned into the headspace of the vial and injected into the GC-MS system.
Experimental Workflow:
Caption: Headspace GC-MS workflow with acetone derivatization.
Protocol:
1. Reagents and Materials:
-
Acetone (or acetone-d6 for isotopic labeling)
-
Hydrazine standard solution
-
Diluent (e.g., DMSO, water)
-
Active Pharmaceutical Ingredient (API) sample
-
Headspace vials (10 mL or 20 mL)
2. Standard Preparation:
-
Prepare a stock solution of hydrazine at approximately 1 mg/mL.
-
Dilute the stock solution with the appropriate diluent to create a series of calibration standards ranging from 0.1 to 10 ppm.
3. Sample Preparation:
-
Weigh 10 mg of the API sample into a headspace vial.
-
Add the derivatization reagent (acetone). The volume will depend on the specific method but is typically in the range of 1-5 mL.
-
For recovery studies, spike known amounts of hydrazine standard into vials containing the API.
4. Derivatization and Incubation:
-
Seal the vials and vortex.
-
Incubate the vials in a headspace autosampler at a specific temperature (e.g., 80-100°C) for a defined period (e.g., 15-30 minutes) to allow for complete derivatization and equilibration of the acetone azine between the sample and the headspace.
5. GC-MS Conditions:
-
GC System: Agilent 6890 or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Headspace injector, split mode (e.g., 5:1)
-
Injector Temperature: 200°C
-
Oven Program: Initial temperature of 50°C, hold for 1 min, ramp to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS System: Agilent 5973 or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Monitored Ions (SIM mode): For acetone azine, m/z 112. For acetone azine-d12, m/z 124 and 106.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Limit of Quantitation (LOQ) | 0.1 ppm | [1][2] |
| Linearity (R²) | ≥0.999 | [1][2] |
| Spike Recovery | 79% - 117% | [1][2] |
| Precision (%RSD) | 2.7% - 5.6% | [1][2] |
Liquid-Liquid Extraction GC-MS/MS with Acetone Derivatization
This method is suitable for the analysis of hydrazine in aqueous samples, such as drinking water, and offers very low detection limits.[3]
Principle: Hydrazine in the aqueous sample is derivatized with acetone to form acetone azine. The derivative is then extracted into an organic solvent, concentrated, and analyzed by GC-MS/MS.
Experimental Workflow:
References
Protocol for Assessing Head-Twitch Response with Pheniprazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is widely utilized as a behavioral proxy for the hallucinogenic potential of serotonergic compounds in humans. This response is primarily mediated by the activation of serotonin 2A (5-HT2A) receptors in the brain. The frequency of head twitches can be quantified to assess the in vivo potency of 5-HT2A receptor agonists.
Pheniprazine Hydrochloride is a potent, long-acting, and irreversible non-selective monoamine oxidase inhibitor (MAOI). By inhibiting the monoamine oxidase enzyme, Pheniprazine prevents the breakdown of serotonin (5-HT), leading to an accumulation of this neurotransmitter in the synaptic cleft. This elevation of synaptic serotonin can potentiate the effects of direct 5-HT2A receptor agonists or even induce the head-twitch response when combined with a serotonin precursor like 5-hydroxytryptophan (5-HTP).
This protocol details the methodology for assessing the potentiation of the head-twitch response by this compound when co-administered with a 5-HT2A receptor agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI), or a serotonin precursor, 5-HTP. This experimental paradigm is valuable for studying the interplay between monoamine oxidase activity and 5-HT2A receptor function, and for screening compounds that may modulate serotonergic neurotransmission.
Experimental Protocols
Materials and Reagents
-
Test Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound: (CAS: 66-05-7). To be dissolved in sterile 0.9% saline.
-
5-HT2A Agonist:
-
(±)-2,5-Dimethoxy-4-iodoamphetamine hydrochloride (DOI-HCl) (CAS: 82830-53-3). To be dissolved in sterile 0.9% saline.
-
OR
-
-
Serotonin Precursor:
-
5-Hydroxytryptophan (5-HTP) (CAS: 56-69-9). To be dissolved in sterile 0.9% saline.
-
-
Vehicle: Sterile 0.9% saline.
-
Administration equipment: Sterile syringes and needles (e.g., 27-gauge) for intraperitoneal (i.p.) injections.
-
Observation chambers: Clear cylindrical chambers (e.g., 15 cm diameter x 15 cm height) to allow for unobstructed observation of the animals.
Experimental Procedure
-
Acclimation: Allow animals to acclimate to the experimental room for at least 60 minutes before the start of the experiment.
-
Habituation: Place each mouse individually into an observation chamber for a 30-minute habituation period.
-
This compound Administration (Pretreatment):
-
Prepare a fresh solution of this compound in sterile 0.9% saline.
-
Administer this compound at a dose of 5 mg/kg via intraperitoneal (i.p.) injection.
-
The volume of injection should not exceed 10 ml/kg.
-
Return the animal to its observation chamber.
-
The pretreatment time for this compound is 60 minutes .
-
-
5-HT2A Agonist or 5-HTP Administration:
-
For DOI-induced HTR:
-
Prepare a fresh solution of DOI-HCl in sterile 0.9% saline.
-
Administer DOI-HCl at a dose of 2.5 mg/kg (i.p.).
-
-
For 5-HTP-induced HTR:
-
Prepare a fresh solution of 5-HTP in sterile 0.9% saline.
-
Administer 5-HTP at a dose of 100 mg/kg (i.p.).
-
-
-
Behavioral Observation:
-
Immediately after the administration of the 5-HT2A agonist or 5-HTP, begin observing the animal for head-twitch responses.
-
A head-twitch is characterized by a rapid, spasmodic, side-to-side rotational movement of the head.
-
The observation period is typically 30 minutes .
-
A trained observer, blind to the experimental conditions, should count the number of head twitches. Alternatively, video recording and subsequent analysis can be used for quantification.
-
-
Control Groups:
-
Vehicle + Vehicle: Administer saline at both the pretreatment and treatment time points.
-
Vehicle + 5-HT2A Agonist/5-HTP: Administer saline followed by the 5-HT2A agonist or 5-HTP.
-
Pheniprazine + Vehicle: Administer this compound followed by saline.
-
Data Analysis
-
The total number of head twitches for each animal during the observation period should be recorded.
-
Calculate the mean and standard error of the mean (SEM) for each experimental group.
-
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the different treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
The following tables summarize representative quantitative data for HTR induced by DOI and 5-HTP, and the expected potentiation by a non-selective MAO inhibitor like this compound.
Table 1: Dose-Dependent Induction of Head-Twitch Response by DOI in Mice
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Head Twitches (± SEM) over 30 min |
| Vehicle | - | 0.5 ± 0.2 |
| DOI | 0.5 | 8.2 ± 1.5 |
| DOI | 1.0 | 25.6 ± 3.1 |
| DOI | 2.5 | 45.3 ± 4.7 |
Note: Data are hypothetical and represent typical dose-response effects.
Table 2: Potentiation of DOI-Induced Head-Twitch Response by this compound in Mice
| Pretreatment (i.p.) | Treatment (i.p.) | Dose (mg/kg) | Mean Head Twitches (± SEM) over 30 min |
| Vehicle | Vehicle | - | 0.4 ± 0.2 |
| Vehicle | DOI | 1.0 | 24.8 ± 2.9 |
| Pheniprazine HCl | Vehicle | 5.0 | 1.2 ± 0.5 |
| Pheniprazine HCl | DOI | 1.0 | 55.7 ± 5.1* |
*p < 0.05 compared to Vehicle + DOI group. Note: Data are hypothetical and illustrate the expected potentiation.
Table 3: Dose-Dependent Induction of Head-Twitch Response by 5-HTP in Mice
| Treatment Group (i.p.) | Dose (mg/kg) | Mean Head Twitches (± SEM) over 30 min |
| Vehicle | - | 0.6 ± 0.3 |
| 5-HTP | 50 | 5.1 ± 1.1 |
| 5-HTP | 100 | 15.4 ± 2.3 |
| 5-HTP | 200 | 28.9 ± 3.8 |
Note: Data are hypothetical and represent typical dose-response effects.
Table 4: Potentiation of 5-HTP-Induced Head-Twitch Response by this compound in Mice
| Pretreatment (i.p.) | Treatment (i.p.) | Dose (mg/kg) | Mean Head Twitches (± SEM) over 30 min |
| Vehicle | Vehicle | - | 0.5 ± 0.2 |
| Vehicle | 5-HTP | 100 | 16.2 ± 2.5 |
| Pheniprazine HCl | Vehicle | 5.0 | 1.5 ± 0.6 |
| Pheniprazine HCl | 5-HTP | 100 | 42.1 ± 4.3* |
*p < 0.05 compared to Vehicle + 5-HTP group. Note: Data are hypothetical and illustrate the expected potentiation.
Mandatory Visualization
Application Notes and Protocols for Cell Culture-Based Assays to Evaluate Pheniprazine Hydrochloride Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pheniprazine hydrochloride is a monoamine oxidase inhibitor (MAOI) of the hydrazine class that was formerly used as an antidepressant.[1] It was withdrawn from the market due to concerns about toxicity, including hepatotoxicity.[1] Understanding the cytotoxic potential and the underlying molecular mechanisms of this compound is crucial for toxicological assessment and potential repurposing efforts. This document provides detailed protocols for cell culture-based assays to investigate the cytotoxic effects of this compound, focusing on cell viability, membrane integrity, and apoptosis.
Data Presentation: Cytotoxicity of Pheniprazine Analogs
Quantitative data on the cytotoxicity of this compound is limited in publicly available literature. However, data from structurally related compounds, such as phenazine and piperazine derivatives, can provide an initial estimate for designing experimental concentrations. The IC50 values for these related compounds in various cancer cell lines are summarized below. It is critical to experimentally determine the IC50 for this compound in the specific cell line of interest.
| Compound Class | Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Phenazine | Phenazine | HepG2 | BrdU | 11 (24h), 7.8 (48h) | [2] |
| Phenazine | Phenazine | T24 | BrdU | 47 (24h), 17 (48h) | [2] |
| Piperazine Derivative | Compound 5d-2 | HeLa, A549, MCF-7, HL-60 | MTT | 1.04 - 2.27 | [3] |
| Piperazine Derivative | C505 | K562 | Cell Proliferation | 0.06 - 0.16 | [4] |
| Pyrazine Derivative | Pyrazine-2-diazohydroxide | A204 | Not Specified | 31 (pH 6.0), 61 (pH 7.4) | [5] |
| Phenylhydrazine Derivative | Compound 6 | A549 | MTT | 0.64 | [6] |
Experimental Protocols
A multi-assay approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following protocols describe standard assays for measuring cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining).
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]
Materials:
-
Cells of interest (e.g., HepG2, a human liver cancer cell line, is relevant for studying hepatotoxicity)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[9]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 4 hours at 37°C.[9]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9]
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[10]
Materials:
-
Cells and culture medium
-
This compound
-
LDH assay kit (containing LDH reaction buffer, dye solution, and stop solution)
-
Lysis solution (often provided in the kit)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound for the desired time.
-
Set up controls as per the manufacturer's instructions, including a vehicle control, a positive control for maximum LDH release (cells treated with lysis solution), and a background control (medium only).[11]
-
Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[12]
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's manual (typically 30 minutes), protected from light.[10]
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.[12]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[13] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[13]
Materials:
-
Cells and culture medium
-
This compound
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.
-
Harvest the cells, including any floating cells from the supernatant. For adherent cells, use a gentle detachment method like trypsinization, followed by neutralization with serum-containing medium.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[14]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]
-
Gently mix and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity.
Potential Signaling Pathways in Pheniprazine-Induced Cytotoxicity
Based on literature for related compounds, this compound-induced cytotoxicity may involve apoptosis and oxidative stress. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical signaling pathways in pheniprazine cytotoxicity.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of pyrazine-2-diazohydroxide: specificity for hypoxic cells and effects of microsomal coincubation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. tiarisbiosciences.com [tiarisbiosciences.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
Troubleshooting & Optimization
Overcoming solubility issues of Pheniprazine Hydrochloride in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pheniprazine Hydrochloride during in vitro experiments.
Solubility Data
The solubility of a compound is a critical factor in designing and executing successful in vitro assays. Below is a summary of the known solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | 100 mg/mL[1][2] | 535.68 mM[1][2] | Sonication may be required for complete dissolution. It is highly recommended to use a fresh, unopened bottle of DMSO as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1] |
| Water | 3.75 mg/mL (Predicted)[2][3] | ~20.08 mM | This is a predicted value and should be confirmed experimentally. |
| Ethanol | Data not available | - | It is recommended to perform a small-scale solubility test before preparing a stock solution in ethanol. |
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the solubility of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in DMSO, even at a concentration that is supposed to be soluble. What should I do?
A1: Several factors could be contributing to this issue:
-
Water in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can significantly decrease the solubility of many compounds, including this compound.
-
Solution: Always use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solution.[1]
-
-
Insufficient Sonication: For high concentrations, mechanical assistance may be necessary to fully dissolve the compound.
-
Solution: After adding the DMSO to your this compound powder, vortex the vial thoroughly. Then, place the vial in an ultrasonic water bath for 15-30 minutes. Visually inspect the solution to ensure no solid particles remain.
-
-
Compound Purity: Impurities in the compound can affect its solubility.
-
Solution: Ensure you are using a high-purity grade of this compound. If you suspect purity issues, consider obtaining a new batch from a reputable supplier.
-
Q2: I need to prepare a stock solution of this compound for my cell-based assay. Which solvent should I choose?
A2: For most in vitro applications, DMSO is the recommended solvent for preparing a high-concentration stock solution of this compound due to its high solubility (100 mg/mL).[1][2] From this stock, you can make serial dilutions into your cell culture medium to achieve the desired final concentration.
Q3: What is a typical working concentration for this compound in an in vitro monoamine oxidase (MAO) inhibition assay?
A3: The effective concentration of this compound can vary depending on the specific experimental conditions, such as the source of the MAO enzyme (e.g., rat liver mitochondria, human recombinant) and the substrate used. However, based on available data:
-
The Ki value (inhibition constant) for rat liver mitochondrial MAO-A is approximately 420 nM and for MAO-B is approximately 2450 nM .
-
One study has shown that the maximum inhibitory effects on rat liver MAO-B occurred at about 5 µM .[3]
Therefore, a good starting point for a dose-response experiment would be to test a range of concentrations from the low nanomolar to the low micromolar range (e.g., 1 nM to 10 µM).
Q4: I observed precipitation in my cell culture plate after adding this compound. How can I prevent this?
A4: Precipitation in the final assay medium is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. This is often due to the final concentration of the compound exceeding its aqueous solubility limit.
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a certain percentage, typically 0.1% to 0.5%, as higher concentrations can be toxic to cells.
-
Perform Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium. This gradual decrease in solvent polarity can help keep the compound in solution.
-
Pre-warm the Medium: Adding a cold stock solution to a warmer medium can sometimes cause precipitation. Ensure both your stock solution and the final medium are at the same temperature before mixing.
-
Check the Final Compound Concentration: Your final experimental concentration might be too high. Refer to the known inhibitory constants (Ki values) to ensure you are working within a relevant and soluble concentration range.
Q5: How should I store my this compound stock solution?
A5: To ensure the stability and activity of your this compound stock solution, it is recommended to:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months) .[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Protect the stock solution from light.
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 186.68 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 18.67 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to initially mix the compound and solvent.
-
Place the tube in an ultrasonic water bath for 15-30 minutes to facilitate complete dissolution.
-
Visually inspect the solution to ensure that no solid particles are visible. The solution should be clear.
-
Aliquot the 100 mM stock solution into smaller, single-use sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A troubleshooting workflow for addressing solubility issues.
Signaling Pathway of this compound Action
Caption: The inhibitory action of Pheniprazine on MAO.
References
Technical Support Center: Stability and Degradation of Pheniprazine Hydrochloride in Aqueous Solutions
Disclaimer: Publicly available stability data for Pheniprazine Hydrochloride in aqueous solutions is limited. The information provided in this technical support center is based on general principles of pharmaceutical stability testing, data from structurally related compounds (specifically hydrazine and amphetamine derivatives), and established scientific literature on forced degradation studies. The experimental protocols and troubleshooting guides are intended as a starting point for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For short-term storage (up to one month), it is recommended to store aqueous stock solutions at -20°C. For longer-term storage (up to six months), -80°C is advisable.[1] To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Solutions should be stored in tightly sealed containers to prevent evaporation and exposure to moisture.
Q2: What is the general stability of this compound in aqueous solutions at different pH values?
Q3: My this compound solution has developed a yellow tint. What could be the cause?
A3: The development of a yellow color in your solution is likely due to oxidative degradation of the hydrazine moiety in Pheniprazine. This can be initiated by dissolved oxygen, exposure to light, or the presence of trace metal ions which can catalyze the oxidation process. To mitigate this, it is recommended to use deoxygenated solvents, protect the solution from light by using amber vials or wrapping the container in foil, and using high-purity water and reagents to minimize metal ion contamination.
Q4: I observe a precipitate forming in my this compound solution. What should I do?
A4: Precipitate formation could be due to several factors:
-
Solubility Issues: The solubility of this compound may be exceeded, especially if the temperature of the solution has decreased or if a co-solvent has evaporated. Ensure that the concentration of your solution is within the known solubility limits for your specific solvent system.
-
Degradation Products: Some degradation products may be less soluble than the parent compound, leading to precipitation over time.
-
pH Changes: A significant shift in the pH of the solution could affect the solubility of this compound. Verify the pH of your solution.
It is recommended to filter the solution through a 0.22 µm filter before use in experiments to remove any particulate matter. However, the formation of a precipitate is an indication of instability, and it is advisable to prepare a fresh solution.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of parent compound concentration in assay | Oxidative degradation | - Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon).- Add an antioxidant (e.g., sodium metabisulfite) to the formulation, if compatible with the experimental design.- Store solutions under an inert atmosphere (e.g., nitrogen). |
| Hydrolysis at neutral or alkaline pH | - Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable buffer, if the experimental conditions allow. | |
| Photodegradation | - Protect the solution from light at all times by using amber glassware or by wrapping the container in aluminum foil. | |
| Presence of catalytic metal ions | - Use high-purity water and reagents.- If feasible, add a chelating agent like EDTA to the solution to sequester metal ions. | |
| Appearance of unexpected peaks in chromatogram | Formation of degradation products | - Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products and identify their retention times.- Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks and elucidate their structures. |
| Inconsistent results between experiments | Inconsistent solution preparation | - Ensure that the same protocol for solution preparation is followed every time, including the source and purity of reagents, pH adjustment, and storage conditions. |
| Contamination of glassware | - Use thoroughly cleaned glassware, potentially acid-washed, to remove any trace contaminants that could catalyze degradation. |
Data Presentation: Example Stability Data
Note: The following data is illustrative and not based on experimental results for this compound. It is intended to provide an example of how to present stability data.
Table 1: Effect of pH and Temperature on the Pseudo-First-Order Degradation Rate Constant (k) and Half-Life (t½) of a Hypothetical Hydrazine-Containing Drug in Aqueous Solution.
| pH | Temperature (°C) | k (hours⁻¹) | t½ (hours) |
| 2.0 | 40 | 0.001 | 693 |
| 5.0 | 40 | 0.005 | 139 |
| 7.4 | 40 | 0.025 | 28 |
| 9.0 | 40 | 0.150 | 4.6 |
| 7.4 | 25 | 0.008 | 87 |
| 7.4 | 60 | 0.090 | 7.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) as recommended by ICH guidelines.[2][3][4]
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Suitable buffer salts (e.g., phosphate, acetate)
-
Class A volumetric flasks, pipettes
-
pH meter
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Transfer 2 mL of the stock solution to a sealed vial.
-
Keep the vial in an oven at 80°C for 48 hours.
-
At appropriate time points, withdraw an aliquot, cool to room temperature, and dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in water) in a quartz cuvette or a suitable transparent container to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil and kept in the same chamber.
-
Analyze the samples by HPLC after the exposure period.
-
-
Analysis:
-
Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the parent drug from all degradation products.
-
Monitor the decrease in the peak area of the parent drug and the formation of degradation product peaks.
-
If using a mass spectrometer, obtain the mass spectra of the degradation products to aid in their identification.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected degradation.
References
Technical Support Center: Optimizing Irreversible MAO Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for irreversible monoamine oxidase (MAO) inhibition assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is pre-incubation of the inhibitor with the enzyme necessary for irreversible MAO inhibitors?
A1: Pre-incubation is crucial because irreversible inhibitors often exhibit a time-dependent mechanism of action.[1] The inhibitor first binds to the enzyme non-covalently (a reversible step, KI), and then a chemical reaction occurs, leading to the formation of a stable, covalent bond that inactivates the enzyme (kinact).[2] A pre-incubation period allows this second, time-dependent step to proceed, ensuring that the measured inhibition reflects the true potency of the irreversible inhibitor. Without adequate pre-incubation, the inhibitory potency (IC50) can be significantly underestimated.[2]
Q2: What is the difference between IC50 values obtained with and without pre-incubation?
A2: The IC50 value determined without pre-incubation primarily reflects the initial reversible binding affinity of the inhibitor for the enzyme.[2] In contrast, the IC50 value obtained after a fixed pre-incubation time is influenced by both the initial binding affinity (KI) and the rate of covalent bond formation (kinact).[2] A significant decrease in the IC50 value after pre-incubation is a hallmark of an irreversible inhibitor.[2] The ratio of the IC50 without pre-incubation to the IC50 with pre-incubation can provide an "enhancement factor" that indicates the rate of enzyme inactivation.[2]
Q3: How long should the pre-incubation time be?
A3: The optimal pre-incubation time is not a one-size-fits-all parameter and depends on the specific inhibitor, its concentration, and the enzyme concentration.[3][4] The goal is to allow the enzyme-inhibitor reaction to reach a significant level of completion (e.g., 95% equilibration) without causing degradation of the enzyme.[3] For primary screening with a high inhibitor concentration (e.g., 10 µM), a pre-incubation of five minutes may be sufficient.[3][4] However, for detailed kinetic characterization, it is recommended to perform time-dependent IC50 measurements where IC50 curves are generated at multiple pre-incubation time points.[1]
Q4: What are the key kinetic parameters for an irreversible inhibitor, and how are they determined?
A4: The key kinetic parameters for an irreversible inhibitor are:
-
KI : The dissociation constant for the initial reversible binding of the inhibitor to the enzyme.
-
kinact : The maximal rate of enzyme inactivation at saturating inhibitor concentrations.
These parameters can be determined by measuring the rate of inhibition at different inhibitor concentrations. A common method is the Kitz-Wilson analysis, which involves plotting the observed rate of inactivation (kobs) against the inhibitor concentration.[2]
Q5: Can I use a standard MAO activity assay kit for studying irreversible inhibitors?
A5: Yes, standard MAO activity assay kits can be adapted for studying irreversible inhibitors. These kits typically provide the necessary reagents, such as the MAO enzyme, a substrate (e.g., kynuramine or p-tyramine), and a detection system to measure the product or a byproduct like hydrogen peroxide.[5][6] To study irreversible inhibitors, you will need to incorporate a pre-incubation step where the enzyme and inhibitor are mixed and incubated for a defined period before adding the substrate to initiate the reaction.[1][6]
Troubleshooting Guide
Problem 1: My IC50 values are inconsistent between experiments.
-
Possible Cause 1: Inadequate pre-incubation time.
-
Solution: For irreversible inhibitors, the IC50 is highly dependent on the pre-incubation time.[1] Ensure that the pre-incubation time is consistent across all experiments. To determine the optimal pre-incubation time, perform a time-course experiment where you measure the IC50 at several different pre-incubation durations.
-
-
Possible Cause 2: Enzyme instability.
-
Solution: Prolonged incubation, especially at elevated temperatures, can lead to enzyme degradation.[3] Include a control with the enzyme alone (no inhibitor) to monitor its stability over the course of the experiment. If the enzyme activity decreases significantly over time in the control, consider shortening the pre-incubation and/or reaction times.
-
-
Possible Cause 3: Pipetting errors or inaccurate concentrations.
-
Solution: Ensure accurate preparation of inhibitor and enzyme dilutions. Use calibrated pipettes and perform serial dilutions carefully. Small variations in concentration can lead to significant differences in IC50 values.
-
Problem 2: I don't observe any inhibition, or the inhibition is very weak.
-
Possible Cause 1: Insufficient pre-incubation time.
-
Solution: The covalent modification of the enzyme by the irreversible inhibitor is a time-dependent process.[2] If the pre-incubation time is too short, significant inactivation may not have occurred. Try increasing the pre-incubation time.
-
-
Possible Cause 2: The compound is not an irreversible inhibitor or is a very slow-acting one.
-
Solution: The compound may be a weak reversible inhibitor or a very slow irreversible inhibitor. To distinguish between these, perform a "jump-dilution" experiment. Pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of the free inhibitor. If the inhibition is reversible, enzyme activity will be restored upon dilution. If it is irreversible, the activity will not recover.[7]
-
-
Possible Cause 3: The inhibitor is not stable under the assay conditions.
-
Solution: Verify the stability of your inhibitor in the assay buffer over the time course of the experiment. This can be done using analytical techniques like HPLC.
-
Problem 3: The dose-response curve has a very steep or very shallow slope.
-
Possible Cause 1: Tight-binding inhibition.
-
Solution: If the inhibitor's Ki is close to the enzyme concentration used in the assay, it can lead to tight-binding behavior, which can affect the shape of the dose-response curve.[7] If you suspect tight-binding, try varying the enzyme concentration. For tight-binding inhibitors, the IC50 will change as a function of the enzyme concentration.[7]
-
-
Possible Cause 2: Assay artifacts.
-
Solution: Some compounds can interfere with the detection method (e.g., fluorescence quenching).[8] Run a control to check if your compound interferes with the assay signal in the absence of the enzyme. Also, be aware that some assay reagents, like Amplex Red, can themselves be inhibitors of MAO-A.[8]
-
Experimental Protocols
Protocol: Determining Time-Dependent Inhibition of MAO
This protocol is a general guideline for determining the IC50 of an irreversible MAO inhibitor at various pre-incubation times.
1. Reagent Preparation:
-
MAO Enzyme: Prepare a stock solution of recombinant human MAO-A or MAO-B in an appropriate assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Inhibitor: Prepare a stock solution of the irreversible inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.
-
Substrate: Prepare a stock solution of a suitable MAO substrate (e.g., kynuramine or p-tyramine).
-
Detection Reagents: Prepare the necessary reagents for detecting the product of the MAO reaction (e.g., for a fluorescence-based assay using a coupled reaction to measure H2O2, this would include horseradish peroxidase and a fluorogenic substrate like Amplex Red).[6]
2. Pre-incubation:
-
In a 96-well plate, add the MAO enzyme solution.
-
Add the different concentrations of the irreversible inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at 37°C for a series of pre-determined times (e.g., 0, 5, 15, 30, and 60 minutes).
3. Reaction Initiation and Measurement:
-
After each pre-incubation time point, add the MAO substrate to all wells to start the reaction.
-
Immediately begin measuring the signal (e.g., fluorescence) over a set period (e.g., 20 minutes) using a plate reader.[6][9]
4. Data Analysis:
-
For each pre-incubation time, calculate the initial reaction rates.
-
Normalize the rates to the control (no inhibitor) to get the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each pre-incubation time.
Data Presentation
Table 1: Effect of Pre-incubation on IC50 Values of Known Irreversible MAO Inhibitors
| Inhibitor | MAO Isoform | IC50 (without pre-incubation) (µM) | IC50 (with 30 min pre-incubation) (µM) | Enhancement Ratio | Reference |
| Clorgyline | MAO-A | 0.042 | 0.003 | 14 | [2] |
| Clorgyline | MAO-B | 3.65 | 3.65 | 1 | [2] |
| Selegiline | MAO-A | 225 | 75 | 3 | [2] |
| Selegiline | MAO-B | 0.283 | 0.038 | 7.4 | [2] |
| Pargyline | MAO-A | 118 | 15 | 7.9 | [2] |
| Pargyline | MAO-B | 2.25 | 0.45 | 5 | [2] |
Visualizations
Caption: Mechanism of irreversible MAO inhibition.
Caption: Workflow for time-dependent IC50 determination.
Caption: Troubleshooting decision tree for MAO assays.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in fluorescence-based MAO activity assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescence-based monoamine oxidase (MAO) activity assays.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal or my signal is very low. What are the possible causes and solutions?
A low or absent signal is a common issue that can stem from several factors, from reagent preparation to instrument settings. Below is a list of potential causes and corresponding troubleshooting steps.
-
Inactive Enzyme:
-
Improper Storage: Ensure the MAO enzyme has been stored at the correct temperature (-70°C for the positive control enzyme) to maintain its activity.[1]
-
Incorrect Dilution: Prepare fresh enzyme dilutions in the provided assay buffer immediately before use.
-
-
Reagent Issues:
-
Improper Reconstitution or Storage: Verify that all kit components, especially the probe and substrate, have been reconstituted correctly and stored as per the protocol, protected from light and moisture.[1] Some fluorescent probes are sensitive to air, light, and pH changes.[2]
-
Assay Buffer Temperature: Ensure the assay buffer was warmed to room temperature before use.[1][3]
-
-
Incorrect Assay Conditions:
-
Incubation Time: The incubation time might be too short for your sample's MAO activity level. It is recommended to perform a kinetic reading over a longer period (e.g., 60 minutes) to determine the optimal reaction time.[1][4]
-
Substrate Concentration: The substrate concentration may be too low, leading to an underestimation of the turnover rate.[5] It's advisable to test a range of substrate concentrations to find the optimal one for your specific experimental conditions.[5]
-
-
Instrument Settings:
-
Sample-Specific Issues:
-
Low MAO Activity in Sample: The concentration of MAO in your sample may be below the detection limit of the assay. Try increasing the amount of sample (e.g., protein concentration) in the reaction. The assay can detect as little as 5 µU of MAO enzymatic activity.[4]
-
Q2: My background fluorescence is too high. How can I reduce it?
High background can mask the true signal from the enzymatic reaction. Here are some common causes and solutions:
-
Autofluorescence of Samples or Compounds:
-
Run a Background Control: Always include a "no substrate" control for your samples to measure their intrinsic fluorescence.[1] Subtract this background reading from your sample readings.
-
Compound Interference: If screening chemical compounds, they may be fluorescent themselves and interfere with the assay.[2]
-
-
Reagent-Related Background:
-
Probe Instability: Some fluorescent probes can be unstable and generate a high background signal. Ensure they are handled correctly, protected from light.[2]
-
-
Contaminated Assay Plates or Reagents:
-
Use Appropriate Plates: For fluorescence assays, it is recommended to use black plates with clear bottoms to minimize background.[3]
-
Q3: The results between my replicate wells are highly variable. What could be the cause?
Inconsistent results can compromise the reliability of your data. Here are some factors to consider:
-
Pipetting Errors:
-
Inaccurate Volumes: Ensure your pipettes are calibrated and that you are pipetting accurately, especially for small volumes of enzyme or substrate.
-
Inadequate Mixing: Mix the contents of each well thoroughly after adding all components. Using a horizontal shaker can help ensure consistency.[3]
-
-
Inconsistent Incubation Times:
-
Staggered Reagent Addition: When preparing multiple wells, add reagents in the same sequence and with consistent timing to ensure uniform incubation periods.
-
-
Sample Preparation:
-
Instrument-Related Issues:
-
Plate Reader Variability: Check if the plate reader has any known well-to-well variability.
-
Q4: How do I measure the specific activity of MAO-A and MAO-B?
To differentiate between the activity of the two MAO isoforms, you will need to use specific inhibitors.
-
MAO-A Activity: To measure MAO-A activity, pre-incubate your sample with a specific MAO-B inhibitor, such as Selegiline (also known as L-deprenyl) or Pargyline.[3][4][7] This will block MAO-B activity, and the remaining measured activity will be attributable to MAO-A.
-
MAO-B Activity: To measure MAO-B activity, pre-incubate your sample with a specific MAO-A inhibitor, like Clorgyline.[3][4][7] The remaining activity will be from MAO-B.
-
Total MAO Activity: This is measured in the absence of any inhibitors.
Experimental Protocols
General Protocol for Fluorescence-Based MAO Activity Assay
This protocol is a generalized procedure based on common fluorescence-based MAO assay kits. Refer to your specific kit's manual for detailed instructions and reagent concentrations.
1. Reagent Preparation:
-
Assay Buffer: Warm the buffer to room temperature before use.
-
Fluorescent Probe/Developer: Reconstitute as directed and protect from light.
-
MAO Substrate (e.g., Tyramine): Reconstitute to create a stock solution and store at -20°C.
-
H2O2 Standard: Prepare a standard curve by performing serial dilutions of the H2O2 standard in the assay buffer.[4]
-
MAO Inhibitors (for isoform-specific assays): Reconstitute Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) to create stock solutions.[4]
2. Sample Preparation:
-
Tissue Homogenates: Homogenize tissue (1-10 mg) in cold MAO Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant for the assay.[4]
-
Cell Lysates: Prepare cell lysates using a suitable lysis buffer compatible with the assay.
-
Biological Fluids: Some biological fluids can be assayed directly, but may require dilution.[1]
3. Assay Procedure (96-well plate format):
-
Standard Curve: Add the diluted H2O2 standards to separate wells.
-
Sample Wells:
-
Add your sample (e.g., 1-40 µL of supernatant) to the wells.
-
For isoform-specific measurements, pre-incubate the samples with the appropriate inhibitor (e.g., 10 µM Selegiline for MAO-A activity or 10 µM Clorgyline for MAO-B activity) for about 10 minutes at 25°C.[4]
-
Adjust the final volume in each well to 50 µL with MAO Assay Buffer.[4]
-
-
Positive Control: Add the provided MAO positive control enzyme to designated wells.
-
Background Control: Prepare parallel sample wells without the MAO substrate to measure background fluorescence.[1]
-
Reaction Mix Preparation: Prepare a master mix containing the MAO Assay Buffer, Developer/Probe, and MAO Substrate.[1]
-
Initiate the Reaction: Add 50 µL of the Reaction Mix to each well (except for the background control wells, which receive a mix without the substrate). Mix thoroughly.
-
Measurement: Immediately begin measuring the fluorescence in a kinetic mode at 25°C for up to 60 minutes, with readings every 1-2 minutes. Use the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[1][4]
4. Data Analysis:
-
Standard Curve: Plot the fluorescence values of the H2O2 standards against their concentrations to generate a standard curve.
-
Calculate MAO Activity:
-
Choose two time points (T1 and T2) within the linear range of the reaction.
-
Calculate the change in fluorescence (ΔRFU = RFU2 - RFU1).
-
If the sample background is high, subtract it from the sample reading.
-
Use the H2O2 standard curve to determine the amount of H2O2 (B) generated during the reaction time (ΔT = T2 - T1).
-
Calculate the MAO activity using the following formula:
-
MAO Activity (mU/mL) = (B / (ΔT * V)) * D
-
B = Amount of H2O2 from the standard curve (nmol)
-
ΔT = Reaction time (min)
-
V = Sample volume added to the well (mL)
-
D = Sample dilution factor
-
-
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Source |
| Excitation Wavelength | 530-535 nm | [1][3][4] |
| Emission Wavelength | 585-587 nm | [1][3][4] |
| Incubation Temperature | 25°C | [1][4] |
| Kinetic Reading Duration | Up to 60 minutes | [1][4] |
| MAO-A Inhibitor (Clorgyline) | 10 µM working solution | [4] |
| MAO-B Inhibitor (Selegiline) | 10 µM working solution | [4] |
| Plate Type | Black plate, clear bottom | [3] |
Visualizations
Caption: Experimental workflow for a fluorescence-based MAO activity assay.
Caption: Signaling pathway of the HRP-coupled MAO fluorescence assay.
Caption: Simplified signaling pathway for the regulation of human MAO-B gene expression.[8]
References
- 1. biopioneer.com.tw [biopioneer.com.tw]
- 2. promega.com [promega.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.cn [abcam.cn]
- 5. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 6. Factors affecting determination of platelet monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Red emission fluorescent probes for visualization of monoamine oxidase in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating off-target effects of Pheniprazine Hydrochloride in cellular models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to mitigate the off-target effects of Pheniprazine Hydrochloride in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Pheniprazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2][3] Its primary on-target effect is the covalent inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4][5] These enzymes are responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[5] By inhibiting MAO, pheniprazine increases the synaptic availability of these monoamines.[5]
Q2: My cells exhibit high levels of cytotoxicity and poor viability after treatment with pheniprazine. What is the most probable cause?
The most likely cause of cytotoxicity is excessive oxidative stress. Pheniprazine, as a hydrazine derivative, can lead to the production of reactive oxygen species (ROS) as a byproduct of its metabolism or interaction with cellular components.[6][7] This imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately leading to apoptosis or necrosis.[8]
Use the following decision tree to troubleshoot unexpected cellular phenotypes.
Q3: How can I confirm that my observed cellular effect is specifically due to MAO-A or MAO-B inhibition?
To dissect the contribution of each MAO isozyme and confirm the effect is on-target, genetic knockdown or knockout approaches are recommended.
-
siRNA Knockdown: Use small interfering RNA (siRNA) to transiently silence the expression of MAO-A or MAO-B. If the cellular phenotype observed with pheniprazine is diminished or absent in the knockdown cells, it confirms the involvement of that specific isozyme.[9]
-
CRISPR/Cas9 Knockout: For a more permanent and complete loss of function, use CRISPR/Cas9 to create stable cell lines lacking MAO-A or MAO-B.[10][11] These knockout cell lines are invaluable controls to differentiate between on-target and off-target effects.
Q4: What are other potential off-targets of pheniprazine that I should consider?
Besides MAO-A and MAO-B, researchers should be aware of two other potential sources of off-target effects:
-
Semicarbazide-Sensitive Amine Oxidase (SSAO): Also known as VAP-1, SSAO is another amine oxidase that might interact with hydrazine-based compounds.[12][13] If genetic ablation of both MAO-A and MAO-B does not abolish the observed effect, investigating the role of SSAO with specific inhibitors may be necessary.[14]
-
Amphetamine-like Effects: Pheniprazine is structurally related to amphetamine (α-methylphenethylamine).[1] At higher concentrations, it may exert psychostimulant-like effects independent of MAO inhibition, potentially by interacting with neurotransmitter transporters or receptors.
The diagram below illustrates the on-target and potential off-target pathways of pheniprazine.
Quantitative Data & Mitigation Strategies
The following tables summarize key properties of pheniprazine and provide recommended starting concentrations for reagents used in mitigation and control experiments.
Table 1: this compound Properties
| Property | Value | Reference |
| Chemical Formula | C₉H₁₄N₂ | [15] |
| Molar Mass | 150.22 g/mol | [1] |
| Class | Irreversible, Non-selective MAOI | [1][3] |
| Synonyms | α-Methylphenethylhydrazine, JB-516 | [1][15] |
Table 2: Reagents for Mitigating & Identifying Off-Target Effects
| Reagent Class | Example | Typical Working Concentration | Purpose | Reference |
| Antioxidant | N-Acetylcysteine (NAC) | 1 - 10 mM | Scavenges ROS, reduces oxidative stress | [16] |
| Antioxidant | Trolox (Vitamin E analog) | 100 - 500 µM | Scavenges ROS, reduces lipid peroxidation | [16] |
| Genetic Control | MAO-A siRNA | 20 - 80 pmol (for 6-well plate) | Validates on-target effect of MAO-A | [17] |
| Genetic Control | MAO-B siRNA | 20 - 80 pmol (for 6-well plate) | Validates on-target effect of MAO-B | [17] |
| SSAO Inhibitor | PXS-4728A | 100 nM - 1 µM | Assesses involvement of SSAO | [14] |
Experimental Protocols & Workflows
Below are generalized protocols for key experiments. Researchers must optimize conditions for their specific cellular model.
Workflow for Antioxidant Co-Treatment
This workflow outlines the steps to test if an antioxidant can rescue cells from pheniprazine-induced toxicity.
References
- 1. Pheniprazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What is the mechanism of Beta-Phenylisopropylhydrazine? [synapse.patsnap.com]
- 6. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 8. Oxidative Stress in Cell Culture [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR Cas9 - Guide for CRISPR Gene Knockout | abm Inc. [info.abmgood.com]
- 11. Methodologies and Challenges for CRISPR/Cas9 Mediated Genome Editing of the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Semicarbazide-sensitive amine oxidases: enzymes with quite a lot to do - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pheniprazine [drugcentral.org]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
Technical Support Center: Accurate IC50 Determination for Irreversible Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 values for irreversible inhibitors.
Troubleshooting Guide
Q1: Why are my IC50 values for the same irreversible inhibitor inconsistent across experiments?
A1: Inconsistent IC50 values for irreversible inhibitors are a common issue and often stem from the time-dependent nature of their mechanism. Unlike reversible inhibitors, the potency of an irreversible inhibitor increases with the incubation time.[1][2][3] If the incubation time is not strictly controlled and consistent across all experiments, the resulting IC50 values will vary.
Troubleshooting Steps:
-
Standardize Incubation Time: Ensure that the pre-incubation time of the enzyme with the inhibitor, as well as the reaction time after substrate addition, are identical for all assays.
-
Consider the Assay Type: The experimental setup, such as a "pre-incubation" versus a continuous "incubation" assay, will yield different IC50 values.[4] Choose one method and use it consistently.
-
Report Experimental Conditions: Always report the detailed experimental conditions with your IC50 values, including enzyme and substrate concentrations, and importantly, the incubation time.
-
Determine k_inact/K_I: For a more robust measure of potency that is less dependent on experimental conditions, determine the second-order rate constant k_inact/K_I.[1]
Q2: My reaction progress curves are non-linear even in the initial phase. What could be the cause?
A2: Non-linear progress curves are characteristic of time-dependent inhibition, which is the hallmark of irreversible inhibitors. The rate of the enzymatic reaction decreases over time as more enzyme molecules are irreversibly inactivated by the inhibitor.
Troubleshooting Steps:
-
Embrace the Non-linearity: Do not try to linearize the initial portion of the curve if you are studying an irreversible inhibitor. The curvature contains valuable kinetic information.
-
Kinetic Analysis: Instead of a simple linear regression, use non-linear regression to fit the entire progress curve to an appropriate model for irreversible inhibition.[5][6] This will allow you to determine key kinetic parameters.
-
Check for Inhibitor Depletion: At high inhibitor concentrations or low enzyme concentrations, the assumption that the inhibitor concentration remains constant may not hold true. Ensure that the inhibitor concentration is significantly higher than the enzyme concentration.[7][8][9]
Q3: I suspect my irreversible inhibitor is very potent, but the IC50 value seems to plateau at a certain concentration. Why is this happening?
A3: The lower limit of the IC50 value for any inhibitor is half the enzyme concentration used in the assay.[2] If your inhibitor is highly potent, you may be observing an IC50 value that is limited by the enzyme concentration rather than the true potency of the compound.
Troubleshooting Steps:
-
Lower the Enzyme Concentration: If your assay sensitivity allows, reduce the concentration of the enzyme. This will lower the theoretical minimum IC50 and may allow you to determine a more accurate value for a highly potent inhibitor.
-
Determine k_inact/K_I: This parameter is a better indicator of potency for highly effective inhibitors and is not limited by the enzyme concentration in the same way as the IC50.[1]
-
Competition Assays: Consider using a competition experiment with a known, less potent inhibitor to determine the relative potency of your compound.[4]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between determining the IC50 for a reversible versus an irreversible inhibitor?
A1: The key difference lies in the time-dependency of the inhibition. For a reversible inhibitor , the IC50 is a measure of the inhibitor's affinity (K_i) and is independent of the incubation time, assuming the system has reached equilibrium. For an irreversible inhibitor , the IC50 value is not a true equilibrium constant and is highly dependent on the incubation time.[3] A longer incubation time will result in a lower IC50 value as more enzyme is inactivated.[1] Therefore, a single IC50 value for an irreversible inhibitor is ambiguous and can be misleading.[7][9][10][11]
Q2: What are K_I, k_inact, and k_inact/K_I, and why are they important for irreversible inhibitors?
A2: These are crucial kinetic parameters that provide a comprehensive understanding of an irreversible inhibitor's potency:
-
K_I (Inhibition Constant): Represents the initial binding affinity of the inhibitor to the enzyme to form a non-covalent complex (E•I). A lower K_I indicates a higher affinity.
-
k_inact (Inactivation Rate Constant): Represents the rate at which the non-covalent E•I complex is converted into a permanent, covalently modified enzyme (E-I). A higher k_inact indicates a faster rate of inactivation.
-
k_inact/K_I (Covalent Efficiency Constant): This second-order rate constant is a measure of the overall efficiency of the inhibitor.[1] It reflects both the binding affinity and the chemical reactivity of the inhibitor. It is often considered the most reliable parameter for comparing the potency of different irreversible inhibitors.[1]
Q3: What is the "two-point IC50 method" and how can it improve accuracy?
A3: The two-point IC50 method is a data-analytic procedure that uses two separate IC50 values determined at two different reaction times to disambiguate the potency of covalent inhibitors.[7][8][9][10] By measuring the IC50 at a shorter and a longer incubation time, it is possible to estimate both the K_I (binding affinity) and the k_inact (chemical reactivity).[7][8][9] This approach provides a more complete picture of the inhibitor's mechanism than a single-point IC50 measurement.[7][9][10]
Q4: Can I still use a standard IC50 assay for initial screening of irreversible inhibitors?
A4: Yes, a single-point IC50 assay can be used for coarse screening and ranking of a series of irreversible inhibitors in the early stages of drug discovery.[2][4] However, it is crucial to use a standardized, consistent incubation time for all compounds to ensure a fair comparison. For more detailed characterization and to understand the structure-activity relationship (SAR) accurately, it is highly recommended to determine the kinetic parameters k_inact and K_I.[4]
Experimental Protocols & Data Presentation
Protocol 1: Determination of k_obs (Observed Rate of Inactivation)
This protocol is used to determine the observed rate of inactivation at different inhibitor concentrations.
Methodology:
-
Prepare a series of dilutions of the irreversible inhibitor.
-
Initiate the reaction by adding the enzyme to a solution containing the substrate and a specific concentration of the inhibitor.
-
Monitor the reaction progress (e.g., absorbance or fluorescence) over time.
-
For each inhibitor concentration, fit the progress curve data to a single exponential decay equation:
-
P(t) = v_s * t + (v_i - v_s) * (1 - exp(-k_obs * t)) / k_obs
-
Where P(t) is the product formed at time t, v_i is the initial rate, v_s is the steady-state rate, and k_obs is the observed rate of inactivation.
-
-
Plot the calculated k_obs values against the inhibitor concentrations.
Protocol 2: Determination of k_inact and K_I
This protocol uses the k_obs values obtained from Protocol 1 to determine k_inact and K_I.
Methodology:
-
Using the data from Protocol 1, plot k_obs versus the inhibitor concentration [I].
-
Fit the data to the following hyperbolic equation:
-
k_obs = k_inact * [I] / (K_I * (1 + [S]/K_m) + [I])
-
Where k_inact is the maximal rate of inactivation, K_I is the inhibitor concentration that gives half-maximal inactivation, [S] is the substrate concentration, and K_m is the Michaelis constant for the substrate.
-
-
The fitted parameters will provide the values for k_inact and K_I.
Data Presentation
Table 1: Example Data for k_obs Determination
| Inhibitor Concentration (nM) | k_obs (min⁻¹) |
| 0 | 0.005 |
| 10 | 0.15 |
| 25 | 0.32 |
| 50 | 0.55 |
| 100 | 0.80 |
| 200 | 1.10 |
Table 2: Calculated Kinetic Parameters
| Parameter | Value | Unit |
| k_inact | 1.5 | min⁻¹ |
| K_I | 85 | nM |
| k_inact/K_I | 1.76 x 10⁷ | M⁻¹min⁻¹ |
Visualizations
Caption: Kinetic model of two-step irreversible inhibition.
Caption: Workflow for determining k_inact and K_I.
Caption: Troubleshooting flowchart for IC50 determination.
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of kinetic data for irreversible enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Pheniprazine Technical Support Center: Troubleshooting Variability in Animal Behavioral Responses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of variability in animal behavioral responses during experiments with Pheniprazine. Our aim is to equip researchers with the knowledge to identify potential sources of variability, refine experimental protocols, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is Pheniprazine and how does it work?
Pheniprazine is an irreversible and non-selective monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2] Its primary mechanism of action is to inhibit the activity of monoamine oxidase (MAO) enzymes, which are responsible for breaking down key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] By blocking MAO, Pheniprazine increases the synaptic availability of these neurotransmitters, which is believed to be the basis of its antidepressant and behavioral effects.[3] It's important to note that Pheniprazine binds covalently to the flavin adenine dinucleotide (FAD) cofactor of the MAO enzyme, leading to prolonged, irreversible inhibition.[3]
Q2: We are observing significant variation in the behavioral responses of our test animals to the same dose of Pheniprazine. What are the potential causes?
Variability in behavioral responses to Pheniprazine is a multifaceted issue that can stem from a combination of genetic, environmental, and procedural factors. Key areas to investigate include:
-
Genetic Factors:
-
Animal Strain: Different inbred and outbred strains of rodents exhibit significant differences in baseline behavior and their response to antidepressants.[4][5][6] For instance, some strains may have naturally higher or lower levels of anxiety-like behavior or locomotor activity, which can influence the observed effects of Pheniprazine.
-
Individual Genetic Differences: Even within the same strain, genetic polymorphisms, particularly in the gene encoding for monoamine oxidase A (MAOA), can lead to variations in enzyme activity and, consequently, in the response to MAOIs.[2][7] Low-activity variants of the MAOA gene have been associated with altered behavioral traits.[8][9]
-
-
Environmental Factors:
-
Housing Conditions: Factors such as cage density, lighting conditions (including dim light at night), and enrichment can impact animal stress levels and baseline behavior, thereby affecting their response to Pheniprazine.[10][11]
-
Diet: The composition of the animal's diet can influence the availability of neurotransmitter precursors, such as tryptophan for serotonin.[12][13] Variations in diet can therefore alter the neurochemical environment upon which Pheniprazine acts. It is also crucial to avoid tyramine-rich foods in the diet of animals treated with MAOIs to prevent hypertensive crises.[12]
-
Experimenter Effect: The handling of animals by different researchers can be a significant source of variability. Differences in scent, handling technique, and even the gender of the experimenter can influence stress levels and behavioral outcomes.[10]
-
-
Procedural Factors:
-
Drug Administration: The route of administration, volume, vehicle, and time of day can all impact the pharmacokinetics and subsequent behavioral effects of Pheniprazine.[14][15]
-
Behavioral Testing Conditions: Subtle variations in the testing environment, such as lighting, temperature, and noise levels, can significantly affect performance in behavioral assays like the Open Field Test and Forced Swim Test.[16]
-
Troubleshooting Guides
Issue 1: High Variability in Forced Swim Test (FST) Immobility Time
The Forced Swim Test is a common assay for assessing antidepressant efficacy. High variability in immobility time can mask the true effect of Pheniprazine.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Genetic Heterogeneity | If using an outbred stock, consider switching to an inbred strain known for consistent FST performance.[4] Alternatively, pre-screen animals in a baseline FST and stratify them into experimental groups based on their initial immobility scores.[4] |
| Procedural Inconsistencies | Standardize the entire FST protocol. This includes water temperature, water depth, cylinder dimensions, and the duration of the pre-test and test sessions.[17][18] Ensure consistent handling and placement of the animals into the water. |
| Environmental Stressors | Acclimatize animals to the testing room for at least 60 minutes before the test.[19] Minimize noise and other disturbances during the testing period. |
| Inconsistent Scoring | Use automated video tracking software for scoring to eliminate inter-rater variability.[17] If manual scoring is necessary, ensure scorers are well-trained and blinded to the experimental conditions. |
Issue 2: Inconsistent Locomotor Activity in the Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior. Variability can make it difficult to determine if Pheniprazine is having a stimulant, sedative, or anxiolytic effect.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Environmental Factors | Maintain consistent lighting and temperature in the testing room.[16] Even subtle changes can influence activity levels.[16] Clean the arena thoroughly between each animal to eliminate olfactory cues. |
| Time of Day | Conduct all tests at the same time during the animals' light or dark cycle to control for circadian variations in activity. |
| Handling and Acclimation | Handle animals gently and consistently. Allow for a sufficient acclimation period to the testing room before placing them in the open field. |
| Apparatus and Zone Definition | Use a standardized open field arena with clearly defined center and peripheral zones for all experiments. Ensure the tracking software is accurately calibrated. |
Experimental Protocols
Pheniprazine Administration Protocol (Rodents)
This protocol provides a general guideline. Specific doses and timing should be optimized for your experimental goals and animal model.
-
Preparation:
-
Dissolve Pheniprazine hydrochloride in a suitable vehicle, such as sterile saline (0.9% NaCl). The use of pharmaceutical-grade substances is recommended to avoid introducing confounding variables.[15]
-
Prepare fresh solutions on each day of testing.[20]
-
The pH of the solution should be considered to minimize irritation at the injection site.[15]
-
-
Dosing:
-
Doses should be calculated based on the animal's body weight (mg/kg).
-
A dose-response study is recommended to determine the optimal dose for the desired behavioral effect.
-
-
Administration:
-
The intraperitoneal (i.p.) route is commonly used for systemic administration in rodents.[20]
-
Administer the solution at a volume of 5-10 ml/kg.
-
The timing of administration relative to behavioral testing is critical and should be kept consistent. A common schedule for antidepressants in the FST involves injections 24 hours, 4 hours, and 30-60 minutes before the test session.[19]
-
Forced Swim Test (FST) Protocol (Rats)
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the rat cannot touch the bottom or escape.
-
Procedure:
-
Day 1 (Pre-test): Place each rat individually into the cylinder for a 15-minute session. This session is for habituation and is not scored for immobility. After the session, remove the rat, dry it with a towel, and return it to its home cage.
-
Day 2 (Test): Administer Pheniprazine according to the established dosing schedule. Place the rat back into the water-filled cylinder for a 5-minute test session.
-
-
Data Collection:
-
Record the entire 5-minute session using a video camera.
-
Score the duration of immobility, defined as the time the rat spends floating with only minimal movements necessary to keep its head above water.[18]
-
Open Field Test (OFT) Protocol (Mice)
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm) with walls high enough to prevent escape.[21] The arena floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Administer Pheniprazine at the predetermined time before the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set duration (e.g., 5-10 minutes).
-
-
Data Collection:
-
Use a video tracking system to record and analyze the following parameters:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Number of entries into the center zone.
-
Rearing frequency.
-
-
Visualizations
Caption: Pheniprazine's Mechanism of Action.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic for Variability.
References
- 1. Mutations in monoamine oxidase (MAO) genes in mice lead to hypersensitivity to serotonin-enhancing drugs: implications for drug side effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of monoamine oxidase A in the neurobiology of aggressive, antisocial, and violent behavior: a tale of mice and men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Color-Coding Method Reveals Enhancement of Stereotypic Locomotion by Phenazepam in Rat Open Field Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurology.com [jneurology.com]
- 5. Selectively bred Wistar-Kyoto rats: an animal model of depression and hyper-responsiveness to antidepressants [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoamine oxidase A gene (MAOA) predicts behavioral aggression following provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monoamine oxidase A ("warrior gene") | Research Starters | EBSCO Research [ebsco.com]
- 9. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 10. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Impact of nutrition on canine behaviour: current status and possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 17. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Behavioral and Biochemical Impact of Chronic Unpredictable Mild Stress on the Acquisition of Nicotine Conditioned Place Preference in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of Hydrazine-Based Compounds
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydrazine-based compounds.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazine-based compounds?
A1: Hydrazine and its derivatives are classified as highly hazardous substances due to their acute toxicity, corrosivity, and potential carcinogenicity.[1][2] They are reactive and unstable, sensitive to heat, light, air, and friction.[1] Both acute and chronic exposure should be strictly avoided.[1] Acute symptoms of exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma.[1]
Q2: What are the recommended storage conditions for hydrazine compounds?
A2: Hydrazine-based compounds should be stored in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3][4] It is crucial to store them separately from incompatible materials such as oxidizing agents, acids, and metal oxides.[5][6] Storage under an inert atmosphere, such as nitrogen, is recommended.[3] All containers must be clearly labeled with appropriate hazard warnings and stored in secondary containment.[1]
Q3: What personal protective equipment (PPE) is mandatory when handling hydrazine?
A3: The minimum required PPE includes a flame-resistant lab coat, nitrile or neoprene gloves, and ANSI Z87.1-compliant safety goggles.[1][2] For tasks with a significant splash hazard, a face shield should be worn in addition to safety goggles.[1] In situations where engineering controls are insufficient to control exposure, a full-face respirator with appropriate cartridges is necessary.[3]
II. Troubleshooting Guides
Problem 1: I've observed the degradation of my hydrazine-based compound in storage.
-
Possible Cause 1: Improper Storage Conditions. Exposure to air, light, or elevated temperatures can lead to the decomposition of hydrazine compounds.[5][7]
-
Possible Cause 2: Contamination. Contact with catalytic surfaces or impurities, such as metal ions (e.g., copper), can accelerate decomposition.[5][8]
-
Solution: Use high-purity reagents and thoroughly clean all glassware and equipment before use. Avoid contact with incompatible metals.
-
Problem 2: My reaction involving a hydrazine derivative is not proceeding as expected.
-
Possible Cause 1: Reagent Purity. The purity of the hydrazine compound and other reactants is critical for successful reactions.
-
Solution: Verify the purity of your starting materials. If necessary, purify the hydrazine compound before use.
-
-
Possible Cause 2: Reaction Conditions. Hydrazine reactions can be sensitive to temperature, pH, and the presence of oxygen.
-
Solution: Optimize reaction conditions by running small-scale trials. Ensure the reaction is carried out under an inert atmosphere if required. For issues with specific syntheses, such as the formation of hydrazine carbamates, troubleshooting may involve adjusting the deprotonation time or the choice of base and aminating agent.[9]
-
III. Quantitative Data Summary
| Parameter | Value | Reference |
| Exposure Limits | ||
| OSHA PEL (8-hour TWA) | 1 ppm | [10] |
| ACGIH TLV (8-hour TWA) | 0.01 ppm | [5][10] |
| Odor Threshold | 3-5 ppm | [5][10] |
| Flammability | ||
| Flammable Limits in Air | 4.7% - 100% by volume | [5] |
IV. Experimental Protocols
Protocol 1: General Handling Procedure for Hydrazine-Based Compounds
-
Preparation: Before starting any experiment, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered.[1] Verify that the fume hood is functioning correctly.[11] Have an appropriate spill kit and emergency contact information readily available.[3]
-
Personal Protective Equipment (PPE): Don the required PPE, including a flame-resistant lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.[1][2] For larger quantities or splash risks, use a face shield.[1]
-
Dispensing: Transfer the required amount of the hydrazine compound inside the chemical fume hood.[2] Use spark-proof tools and ground and bond containers when transferring material from metal containers.[3][6]
-
Reaction Setup: Conduct all manipulations and reactions within the fume hood.[1]
-
Post-Handling: After completing the work, tightly seal the hydrazine container and return it to its designated storage location.[2] Decontaminate all surfaces and equipment. Remove PPE and wash hands thoroughly.[2]
Protocol 2: Small-Scale Spill Cleanup
-
Evacuation and Notification: Immediately alert others in the vicinity and evacuate the area.[1] Notify your supervisor and the appropriate safety personnel.[1]
-
Assessment: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large spill yourself.[1]
-
Cleanup (for minor spills only): If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection if necessary.[3]
-
Containment and Neutralization: Contain the spill using an inert absorbent material like dry sand or vermiculite.[6][12] Do not use combustible materials like paper towels.[6] Neutralize the spill by applying a dilute solution of calcium hypochlorite or sodium hypochlorite.[5][12] Alternatively, slaked lime can be used.[12]
-
Collection and Disposal: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[6]
-
Decontamination: Decontaminate the spill area thoroughly.
V. Visualizations
Caption: A typical experimental workflow for handling hydrazine-based compounds.
Caption: A decision tree for responding to a hydrazine compound spill.
References
- 1. ehs.ucsb.edu [ehs.ucsb.edu]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 4. Hydrazine (HSG 56, 1991) [inchem.org]
- 5. arxada.com [arxada.com]
- 6. nj.gov [nj.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. steamforum.com [steamforum.com]
- 9. reddit.com [reddit.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 12. enhs.uark.edu [enhs.uark.edu]
Validation & Comparative
A Comparative Analysis of Brain MAO-A Occupancy: Pheniprazine Hydrochloride vs. Moclobemide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the brain monoamine oxidase-A (MAO-A) occupancy of two distinct MAO inhibitors: the irreversible, non-selective agent pheniprazine hydrochloride, and the reversible, selective inhibitor moclobemide. While pheniprazine has been discontinued due to toxicity, understanding its potent MAO-A inhibition provides a valuable historical and pharmacological context for the development and assessment of newer, safer alternatives like moclobemide. This document synthesizes available data, focusing on quantitative comparisons from preclinical and clinical studies, and outlines the experimental methodologies used to determine MAO-A occupancy.
Executive Summary
This compound, a hydrazine derivative, is an irreversible inhibitor of both MAO-A and MAO-B.[1][2] Its use was halted in the 1960s due to significant safety concerns, including hepatotoxicity and optic neuritis.[1][2] In contrast, moclobemide is a reversible inhibitor of MAO-A (RIMA) with a well-established safety profile, currently used in the treatment of major depressive disorder and social anxiety disorder.[3][4] The key distinction in their mechanism lies in the nature of their interaction with the MAO-A enzyme: pheniprazine forms a stable, covalent bond leading to prolonged, irreversible inhibition, whereas moclobemide binds reversibly, allowing for the recovery of enzyme activity.[3][5]
Modern neuroimaging techniques, particularly Positron Emission Tomography (PET), have enabled precise in vivo quantification of MAO-A occupancy in the human brain for drugs like moclobemide. Such studies have been crucial in establishing target engagement levels for therapeutic efficacy. Due to its early discontinuation, equivalent human PET data for pheniprazine is unavailable. Therefore, this comparison relies on preclinical data for pheniprazine and extensive clinical PET data for moclobemide.
Quantitative Comparison of MAO-A Occupancy
The following table summarizes the available quantitative data on the MAO-A occupancy of this compound and moclobemide. It is critical to note that the data for pheniprazine is derived from preclinical animal studies and in vitro assays, while the data for moclobemide is from human PET imaging studies.
| Drug | Type of Inhibitor | Selectivity | MAO-A Occupancy/Inhibition Data | Study Type |
| This compound | Irreversible | Non-selective (MAO-A and MAO-B) | Potent inhibitor of MAO-A. In vitro studies on rat liver mitochondria showed a high affinity for MAO-A (Ki = 420 nM), though the rate of irreversible inhibition was slower than for MAO-B.[6] | In vitro (rat liver mitochondria) |
| Moclobemide | Reversible | Selective for MAO-A | 300-600 mg daily: ~74% mean brain MAO-A occupancy.[7][8][9] | Human PET with [11C]harmine |
| 900-1200 mg daily: ~84% mean brain MAO-A occupancy.[7][8] | Human PET with [11C]harmine |
Experimental Protocols
The determination of brain MAO-A occupancy for moclobemide has been extensively studied using Positron Emission Tomography (PET) with the radioligand [11C]harmine.
[11C]harmine PET for MAO-A Occupancy Measurement
Objective: To quantify the percentage of MAO-A enzymes in the brain that are bound by moclobemide at steady-state therapeutic doses.
Methodology:
-
Participant Selection: Participants, typically patients with major depressive disorder, are recruited for the studies. A baseline medical and psychiatric evaluation is conducted.[3][10]
-
PET Imaging:
-
Baseline Scan: Each participant undergoes a baseline PET scan with an intravenous injection of [11C]harmine before starting treatment with moclobemide. This scan measures the baseline density of available MAO-A in various brain regions.[3]
-
Radioligand: [11C]harmine is a radiolabeled molecule that binds with high affinity and selectivity to MAO-A.
-
Image Acquisition: Dynamic 3D PET scans are acquired over a period of approximately 90 minutes immediately following the injection of the radioligand.
-
Arterial Blood Sampling: Arterial blood samples are taken throughout the scan to measure the concentration of the radioligand in the plasma, which serves as an input function for kinetic modeling.[1]
-
-
Drug Administration: Participants are treated with a fixed dose of moclobemide (e.g., 300-600 mg or 900-1200 mg daily) for a period of approximately 6 weeks to reach a steady-state concentration of the drug in the body.[7][8]
-
Follow-up Scan: After the treatment period, a second [11C]harmine PET scan is performed under the same conditions as the baseline scan.
-
Data Analysis:
-
Kinetic Modeling: The PET data is analyzed using kinetic models (e.g., two-tissue compartment model) to estimate the total distribution volume (VT) of [11C]harmine in various brain regions of interest (e.g., prefrontal cortex, anterior cingulate cortex, thalamus).[3][11] VT is an index of MAO-A density.
-
Occupancy Calculation: The MAO-A occupancy (Occ) is calculated as the percentage reduction in VT from the baseline to the post-treatment scan:
Occ (%) = [ (VT_baseline - VT_post-treatment) / VT_baseline ] * 100
-
Visualizations
Mechanism of Action and Signaling Pathway
Caption: Comparative mechanisms of Pheniprazine and Moclobemide on MAO enzymes.
Experimental Workflow for MAO-A Occupancy Study
References
- 1. [11C]Harmine Binding to Brain Monoamine Oxidase A: Test-Retest Properties and Noninvasive Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with moclobemide or St. John's wort: an [11C]-harmine PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Classics in Neuroimaging: Development of PET Imaging Agents for Imaging Monoamine Oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of monoamine oxidase B in peripheral organs in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Monoamine Oxidase-A Occupancy by Moclobemide and Phenelzine: Implications for the Development of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoamine oxidase A inhibitor occupancy during treatment of major depressive episodes with moclobemide or St. John’s wort: an [11C]-harmine PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positron emission tomography quantification of [11C]-harmine binding to monoamine oxidase-A in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
In silico docking studies of Pheniprazine Hydrochloride with MAO enzymes
This guide provides a comparative analysis of Pheniprazine's interaction with Monoamine Oxidase (MAO) enzymes based on available data, contextualized with in silico docking studies of other relevant inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of MAO inhibitors.
Pheniprazine is a potent, long-acting, irreversible, and non-selective inhibitor of monoamine oxidase, belonging to the hydrazine chemical class.[1][2] MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4] They differ in their substrate and inhibitor specificities.[3] MAO-A preferentially metabolizes serotonin and noradrenaline, while MAO-B primarily targets phenylethylamine.[5] Understanding the binding interactions of inhibitors like Pheniprazine at a molecular level is key to developing more selective and effective therapeutics.
Performance Comparison: Pheniprazine vs. Alternative Inhibitors
| Compound | Target | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) | Data Type |
| Pheniprazine | Rat Liver MAO-A | Not Available | 420 nM[6] | Experimental |
| Pheniprazine | Rat Liver MAO-B | Not Available | 2450 nM[6] | Experimental |
| Pheniprazine | Ox Liver MAO-B | Not Available | 450 nM[6] | Experimental |
| Brexpiprazole | Human MAO-B | -12.1 | Not Specified | In Silico[5] |
| Trifluperidol | Human MAO-B | -11.8 | Not Specified | In Silico[5] |
| ACH10 (Acyl Hydrazone) | Human MAO-B | Not Available | 0.097 µM (97 nM)[7] | Experimental |
| ACH14 (Acyl Hydrazone) | Human MAO-B | Not Available | 0.10 µM (100 nM)[7] | Experimental |
| 6-prenyl apigenin | Human MAO-A | -8.06 | 1.23 µM (calculated) | In Silico[8] |
| Menadione | Human MAO-B | -5.50 | Not Specified | In Silico[8] |
Note: Direct comparison between experimental Kᵢ values and in silico binding energies should be made with caution, as they are derived from different methodologies. Lower binding energy and lower Kᵢ values generally indicate higher binding affinity and potency.
Experimental Protocol: In Silico Molecular Docking
The following is a generalized protocol for conducting in silico docking studies of small molecules with MAO enzymes, based on common practices using software like AutoDock.[3][4][9]
1. Receptor Preparation
-
Structure Retrieval : Obtain the 3D crystal structure of the target enzyme (MAO-A or MAO-B) from a repository like the Protein Data Bank (PDB).[10]
-
Cleaning the Structure : Remove all non-essential molecules from the PDB file, such as water molecules, co-crystallized ligands, and ions, unless a specific water molecule is known to be critical for ligand binding.[10][11] If the protein functions as a monomer, additional protein chains should also be deleted.[11]
-
Adding Hydrogens : Add polar hydrogen atoms to the protein structure, as PDB files typically lack them.[11][12]
-
Assigning Charges : Compute and assign partial charges (e.g., Kollman charges) to the protein atoms. This step is crucial for calculating electrostatic interactions.[9][12]
-
File Conversion : Save the prepared receptor structure in a format suitable for the docking software, such as PDBQT for AutoDock.[9]
2. Ligand Preparation
-
Structure Generation : Obtain the 2D or 3D structure of the ligand (e.g., Pheniprazine Hydrochloride) from a database like PubChem or draw it using chemical sketch software.[11]
-
Energy Minimization : Convert the 2D structure to 3D and perform energy minimization to obtain a stable, low-energy conformation with correct bond lengths and angles.[11]
-
Defining Torsion and Rotatable Bonds : Identify the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.[12]
-
Assigning Charges : Add hydrogen atoms and assign partial charges (e.g., Gasteiger charges) to the ligand atoms.[9]
-
File Conversion : Save the prepared ligand structure in the appropriate format (e.g., PDBQT).[9]
3. Grid Generation and Docking Simulation
-
Active Site Definition : Define the active site for docking. This is typically done by creating a 3D grid box centered on the co-crystallized ligand from the original PDB file or on key catalytic residues.[12][13]
-
Configuration : Prepare a configuration file that specifies the coordinates of the grid box, the prepared receptor and ligand files, and the docking algorithm parameters.[12]
-
Execution : Run the docking simulation. Algorithms like the Lamarckian Genetic Algorithm (LGA) are commonly used to explore various ligand conformations and orientations within the active site.[8][9] The software will generate multiple possible binding poses and calculate the corresponding binding energies.[3][4]
4. Analysis of Results
-
Binding Pose Evaluation : Analyze the predicted binding poses. The pose with the lowest binding energy is typically considered the most favorable.[5]
-
Interaction Analysis : Visualize the best-ranked pose to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme's active site.[5]
-
Scoring and Ranking : Compare the binding energies and calculated inhibition constants (Kᵢ) of different ligands to rank their potential inhibitory activity.[4][8]
Visualizations
The following diagrams illustrate the logical workflow of a typical in silico docking experiment.
Caption: Workflow for a typical structure-based molecular docking study.
Caption: Key inputs and outputs of a molecular docking simulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorbyt.com [biorbyt.com]
- 3. Docking of novel reversible monoamine oxidase-B inhibitors: efficient prediction of ligand binding sites and estimation of inhibitors thermodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking - An easy protocol [protocols.io]
- 10. di.univr.it [di.univr.it]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 13. encyclopedia.pub [encyclopedia.pub]
Cross-Validation of HPLC and Spectrophotometric Methods for the Analysis of Pheniprazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the quantitative analysis of Pheniprazine. Due to a lack of publicly available, direct cross-validation studies for Pheniprazine, this guide utilizes data from validated methods for the closely related parent compound, phenylhydrazine, to provide a representative comparison. The experimental protocols and validation data presented herein are based on established methods for phenylhydrazine and similar compounds and should be adapted and validated for specific laboratory conditions and matrices when analyzing Pheniprazine.
Introduction
Pheniprazine, a hydrazine derivative, is a monoamine oxidase inhibitor that has been used as an antidepressant. Accurate and reliable quantification of Pheniprazine is crucial for pharmaceutical quality control, pharmacokinetic studies, and toxicological analysis. Both HPLC and UV-Vis spectrophotometry are common analytical techniques that can be employed for this purpose. This guide outlines the principles, experimental protocols, and performance characteristics of each method to aid researchers in selecting the most appropriate technique for their needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC offers high specificity and sensitivity for the analysis of complex mixtures. For the determination of phenylhydrazine and its derivatives, a derivatization step is often employed to enhance chromatographic retention and detection.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Pheniprazine standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Prepare working standards by serial dilution of the stock solution to construct a calibration curve.
-
Extract Pheniprazine from the sample matrix using an appropriate solvent and dilute to fall within the calibration range.
-
-
Derivatization (if necessary):
-
A pre-column derivatization can be performed to improve the chromatographic properties of Pheniprazine. A common approach for hydrazines involves reaction with an aldehyde, such as salicylaldehyde, to form a stable hydrazone.
-
-
Chromatographic Conditions (Typical):
-
Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A mixture of a buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution. A typical mobile phase could be a 25:75 (v/v) mixture of buffer and methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the derivatized or underivatized Pheniprazine (e.g., 360 nm for a salicylaldehyde derivative).
-
Injection Volume: 20 µL.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique suitable for the quantification of compounds that absorb ultraviolet or visible light. The method can be direct or involve a derivatization reaction to produce a colored product.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Pheniprazine standard in a suitable solvent (e.g., methanol or dilute acid).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
Prepare the sample solution by dissolving the sample in the same solvent and diluting to a concentration within the linear range of the assay.
-
-
Spectrophotometric Measurement:
-
Scan the Pheniprazine standard solution over a UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For phenylhydrazine, UV absorption maxima are observed around 272 nm and 278 nm.[1]
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration of the standards.
-
Determine the concentration of Pheniprazine in the sample solution from the calibration curve.
-
Comparative Data
The following table summarizes typical performance characteristics for the analysis of phenylhydrazine, which can be considered indicative for Pheniprazine analysis.
| Parameter | HPLC (with derivatization) | UV-Vis Spectrophotometry |
| Linearity Range | 0.031 - 9.4 ppm | 0.20 - 1.2 µg/mL[2] |
| Limit of Detection (LOD) | 1.03 ppm | 0.12 µg/mL[2] |
| Limit of Quantification (LOQ) | 3.1 ppm | - |
| Precision (%RSD) | < 2% | 1.9 - 2.5%[2] |
| Accuracy (% Recovery) | 98 - 102% | Not explicitly stated, but method applied to water samples. |
| Specificity | High (separation from other components) | Lower (potential for interference from other absorbing compounds) |
| Analysis Time per Sample | ~10-15 minutes | < 5 minutes |
| Cost per Analysis | Higher | Lower |
| Instrumentation Complexity | High | Low |
Visual Workflows
Figure 1. Experimental workflow for the HPLC analysis of Pheniprazine.
Figure 2. Experimental workflow for the UV-Vis spectrophotometric analysis of Pheniprazine.
Conclusion
The choice between HPLC and UV-Vis spectrophotometry for the analysis of Pheniprazine depends on the specific requirements of the study.
-
HPLC is the method of choice when high specificity and sensitivity are required, especially for the analysis of complex samples where interfering substances may be present. The ability to separate Pheniprazine from other components makes it a robust and reliable technique for regulatory purposes and in complex biological matrices.
-
UV-Vis Spectrophotometry offers a rapid, cost-effective, and straightforward alternative for the routine analysis of relatively pure samples. Its simplicity makes it well-suited for high-throughput screening and quality control in environments where the sample matrix is well-defined and free from interfering substances.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation parameters, sample characteristics, and the specific analytical needs of the researcher. It is imperative to perform a full method validation for Pheniprazine in the specific sample matrix before its application in routine analysis.
References
A Comparative Analysis of the Neuroprotective Effects of Pheniprazine and Selegiline
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data reveals distinct and overlapping neuroprotective mechanisms of the monoamine oxidase (MAO) inhibitors pheniprazine and selegiline. This guide provides a detailed comparison of their efficacy in various preclinical models of neurological damage and disease, offering valuable insights for researchers and drug development professionals in the field of neuropharmacology.
Pheniprazine, a non-selective MAO inhibitor, demonstrates significant neuroprotective effects in models of acute neuronal injury, such as traumatic brain injury (TBI) and spinal cord injury (SCI). Its mechanisms extend beyond MAO inhibition to include the sequestration of toxic reactive aldehydes and the modulation of the GABAergic system. Selegiline, a selective MAO-B inhibitor, has been extensively studied for its neuroprotective properties in models of Parkinson's disease, where it has been shown to protect dopaminergic neurons through anti-apoptotic and antioxidant activities.
This guide presents a side-by-side comparison of the quantitative data from key preclinical studies, details the experimental methodologies employed, and illustrates the signaling pathways implicated in the neuroprotective actions of both compounds.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of pheniprazine and selegiline. It is important to note that direct comparisons are limited by the use of different experimental models and methodologies.
Table 1: Neuroprotection in Traumatic Brain Injury (TBI) and Spinal Cord Injury (SCI) Models (Pheniprazine)
| Parameter | Experimental Model | Treatment | Outcome | Source |
| Spared Cortical Tissue | Controlled Cortical Impact (CCI)-TBI in rats | Pheniprazine (10 mg/kg) | 97% spared tissue vs. 86% in vehicle | [1] |
| Mitochondrial Respiratory Control Ratio (RCR) | CCI-TBI in rats | Pheniprazine (10 mg/kg) | Prevented the 37% decrease in RCR observed in vehicle | [1] |
| 4-Hydroxynonenal (4-HNE) Adducts in Mitochondria | CCI-TBI in rats | Pheniprazine (10 and 30 µM) | Significantly ameliorated the increase in 4-HNE adducts | [2] |
| Acrolein (ACR) Adducts in Mitochondria | CCI-TBI in rats | Pheniprazine (10 and 30 µM) | Significantly ameliorated the increase in ACR adducts | [2] |
| Motor Neuron Survival and TRPA1 Upregulation | Ischemia-reperfusion SCI in rats | Pheniprazine | Improved motor neuron survival and suppressed TRPA1 upregulation | [3] |
Table 2: Neuroprotection in Parkinson's Disease Models (Selegiline)
| Parameter | Experimental Model | Treatment | Outcome | Source |
| Nigral Dopaminergic Neuron Survival | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 192.68% of MPTP-exposed animals | [4][5] |
| Striatal Fiber Density | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 162.76% of MPTP-exposed animals | [4][5] |
| Striatal Dopamine Turnover Rate | MPTP-induced mouse model | Selegiline (10 mg/kg) | Significantly lowered the elevated turnover rate | [6] |
| Number of Dopamine Neurons | 6-OHDA-lesioned mouse model | Selegiline | Normalized the number of dopamine neurons in the periglomerular layer | [7] |
Table 3: Antioxidant and Anti-apoptotic Effects (Selegiline)
| Parameter | Experimental Model | Treatment | Outcome | Source |
| Catalase (CAT) Activity | Aged rat striatum | Selegiline (2 mg/kg) | Significantly increased CAT activity | [8] |
| Superoxide Dismutase 2 (SOD2) Activity | Aged rat striatum | Selegiline (2 mg/kg) | Significantly increased SOD2 activity | [8] |
| Glutathione (GSH) Level | Mesencephalic slice cultures | Selegiline | Significantly increased GSH level | [8] |
| Cu,Zn-SOD and Mn-SOD Activity | Lymphocytes of Parkinson's disease patients | Selegiline | Significant excesses of both SOD forms | [9] |
| Bax/Bcl-2 Gene and Protein Expression Ratio | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | Reversed the MPTP-induced increase in the Bax/Bcl-2 ratio | [4][5] |
| Bcl-2 mRNA Expression | Hydrogen peroxide-treated neural stem cells | 20 µM Selegiline | 2.90-fold increase compared to control | [10] |
Table 4: Modulation of Neurotrophic Factors (Selegiline)
| Parameter | Experimental Model | Treatment | Outcome | Source |
| GDNF mRNA Expression | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 2.10-fold increase | [4][5] |
| BDNF mRNA Expression | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 2.75-fold increase | [4][5] |
| GDNF Protein Level | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 143.53% of MPTP control | [4][5] |
| BDNF Protein Level | MPTP-induced mouse model | Selegiline (1.0 mg/kg/day) | 157.05% of MPTP control | [4][5] |
Experimental Protocols
Pheniprazine in Traumatic Brain Injury (CCI-TBI) Model
-
Animal Model: Male Sprague-Dawley rats were subjected to a severe (2.2 mm) controlled cortical impact (CCI)-TBI.[11]
-
Drug Administration: Pheniprazine (3-30 mg/kg) was administered subcutaneously at different times post-injury.[11] A single dose of 10 mg/kg was given 15 minutes post-TBI in one study.[1]
-
Assessment of Neuroprotection:
-
Histological Analysis: Cortical tissue sparing was quantified at 14 days post-injury.[1]
-
Mitochondrial Respiration: Mitochondrial respiratory function was assessed 3 hours post-TBI by measuring the respiratory control ratio (RCR).[1]
-
Aldehyde Adduct Measurement: The levels of 4-HNE and acrolein protein adducts in mitochondrial proteins were determined by Western blot analysis.[2]
-
Selegiline in MPTP-Induced Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice were administered 1-methyl-4-phenyl-1,2,3,6-tetrahydropyropyridine (MPTP) to induce parkinsonism.[4][5]
-
Drug Administration: Selegiline (1.0 mg/kg/day) was administered orally for 14 days.[4][5]
-
Assessment of Neuroprotection:
-
Immunohistochemistry: The number of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra and the density of striatal dopaminergic fibers were quantified.[4][5]
-
Behavioral Analysis: Gait dysfunction was assessed to evaluate motor function.[4][5]
-
Gene and Protein Expression Analysis: The mRNA and protein levels of GDNF, BDNF, Bax, and Bcl-2 were measured using real-time PCR and Western blot analysis, respectively.[4][5]
-
Selegiline in Oxidative Stress Models
-
In Vivo Model: 8- and 25-week-old male Wistar rats were used. Selegiline (2 mg/kg) was administered, and the activities of catalase (CAT) and superoxide dismutase (SOD) were measured in the striatum, cortex, and hippocampus.[8]
-
In Vitro Model: Mesencephalic slice cultures were treated with selegiline, and the activities of SOD1 and SOD2, as well as glutathione (GSH) levels, were determined.[8]
-
Cell Culture Model: Hippocampus-derived neural stem cells were pretreated with selegiline (20 µM) for 48 hours and then exposed to hydrogen peroxide. Cell viability was assessed using an MTT assay, and Bcl-2 mRNA expression was measured by RT-qPCR.[10][12]
Signaling Pathways and Mechanisms of Action
Pheniprazine: A Multifaceted Neuroprotective Agent
Pheniprazine's neuroprotective effects are attributed to several mechanisms beyond its primary role as a non-selective MAO inhibitor.
Selegiline: Targeting Apoptosis and Oxidative Stress
Selegiline's neuroprotective actions are well-documented, particularly its ability to mitigate neuronal apoptosis and oxidative stress, often independent of its MAO-B inhibitory function.
Experimental Workflow for Assessing Neuroprotection
The following diagram illustrates a general experimental workflow for evaluating the neuroprotective effects of compounds like pheniprazine and selegiline in a preclinical setting.
Conclusion
Both pheniprazine and selegiline exhibit robust neuroprotective properties through distinct yet partially overlapping mechanisms. Pheniprazine's ability to scavenge toxic aldehydes and modulate GABAergic neurotransmission makes it a promising candidate for acute neuronal injuries. Selegiline's well-established anti-apoptotic and antioxidant effects, coupled with its ability to induce neurotrophic factors, underscore its therapeutic potential in neurodegenerative diseases like Parkinson's.
Further head-to-head comparative studies in standardized models are warranted to fully elucidate the relative potencies and therapeutic windows of these compounds. The data presented in this guide provide a solid foundation for future research and development efforts aimed at harnessing the neuroprotective potential of MAO inhibitors for the treatment of a range of neurological disorders.
References
- 1. Phenelzine mitochondrial functional preservation and neuroprotection after traumatic brain injury related to scavenging of the lipid peroxidation-derived aldehyde 4-hydroxy-2-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenelzine Protects Brain Mitochondrial Function In Vitro and In Vivo following Traumatic Brain Injury by Scavenging the Reactive Carbonyls 4-Hydroxynonenal and Acrolein Leading to Cortical Histological Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of the Neuroprotective Effects of the MAO-Inhibiting Antidepressant Phenelzine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Selegiline rescues gait deficits and the loss of dopaminergic neurons in a subacute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selegiline normalizes, while l-DOPA sustains the increased number of dopamine neurons in the olfactory bulb in a 6-OHDA mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of selegiline on antioxidant systems in the nigrostriatum in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selegiline and lymphocyte superoxide dismutase activities in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Protective effects of phenelzine administration on synaptic and non-synaptic cortical mitochondrial function and lipid peroxidation-mediated oxidative damage following TBI in young adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Validation of a New RP-HPLC Method for Pheniprazine Analysis Using a Reference Standard: A Comparative Guide
This guide provides a comprehensive validation of a new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Pheniprazine. The performance of this new method is compared against a standard Gas Chromatography (GC) method, supported by detailed experimental protocols and validation data in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in quality control and analytical method development.
Pheniprazine (C9H14N2, MW: 150.22 g/mol ) is a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class.[4][5][6] Accurate and reliable analytical methods are crucial for determining its purity, stability, and concentration in pharmaceutical formulations. The validation process ensures that an analytical method is suitable for its intended purpose, yielding reproducible and dependable results.[2][7] A certified reference standard is fundamental to this process, serving as the benchmark for calibrating instruments and validating performance characteristics like accuracy and precision.[8][9]
Comparison of Analytical Methods
The newly developed RP-HPLC method offers significant advantages in terms of speed, sensitivity, and specificity compared to traditional GC-based approaches for hydrazine compounds.
| Parameter | New RP-HPLC Method (Validated) | Alternative Method (GC-FID) |
| Principle | Separation based on polarity using a C18 column. | Separation based on boiling point and volatility. |
| Analysis Time | ~ 5 minutes per sample | ~ 15-20 minutes per sample |
| Linearity (r²) | > 0.999 | Typically > 0.995 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.0% |
| Precision (%RSD) | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 1.5 µg/mL |
| Solvent Consumption | Low to Moderate | High (gases) |
| Derivatization Required | No | Often required for hydrazine compounds to improve volatility. |
Experimental Protocols
Validated RP-HPLC Method Protocol
This protocol outlines the procedure for the quantitative determination of Pheniprazine.
a. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV Detector.
-
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Pheniprazine Reference Standard (CRS).
-
Acetonitrile (HPLC Grade).
-
Methanol (HPLC Grade).
-
Ammonium Acetate (Analytical Grade).
-
Deionized Water.
b. Chromatographic Conditions:
-
Mobile Phase: 20 mM Ammonium Acetate Buffer : Acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 7 minutes.
c. Preparation of Solutions:
-
Diluent: Methanol and Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Pheniprazine Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[10]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Preparation: Prepare a sample solution from the test formulation to achieve a theoretical concentration of 100 µg/mL of Pheniprazine using the diluent.
Method Validation Protocol
The new RP-HPLC method was validated according to ICH Q2(R1) guidelines.[2]
-
Specificity: The ability to assess the analyte in the presence of other components was determined by injecting the blank (diluent), placebo, and a spiked sample solution. The chromatograms were checked for any interfering peaks at the retention time of Pheniprazine.[11]
-
Linearity: Linearity was assessed by preparing and injecting a series of six concentrations of Pheniprazine (e.g., 20, 40, 60, 80, 100, 120 µg/mL) from the stock solution. A calibration curve was constructed by plotting the peak area against the concentration.[1][10] The correlation coefficient (r²) was calculated.
-
Accuracy (Recovery): Accuracy was determined by the standard addition method. The sample solution was spiked with the Pheniprazine reference standard at three concentration levels (80%, 100%, and 120% of the target concentration).[1] Each level was prepared in triplicate, and the percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the 100 µg/mL standard solution on the same day, under the same conditions.[11]
-
Intermediate Precision (Inter-day Ruggedness): Assessed by repeating the analysis on a different day with a different analyst. The Relative Standard Deviation (%RSD) was calculated for the results.[3]
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[3][12]
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).[3][13]
Validation Data Presentation
Linearity
The method demonstrated excellent linearity over the concentration range of 20-120 µg/mL.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 20 | 245890 |
| 40 | 492150 |
| 60 | 738500 |
| 80 | 984670 |
| 100 | 1230550 |
| 120 | 1476890 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 12301x + 452 |
Acceptance Criterion: r² should be greater than 0.999.[1][13]
Accuracy (Recovery Studies)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery | %RSD |
| 80% | 80 | 79.8 | 99.8% | 0.85 |
| 100% | 100 | 101.1 | 101.1% | 0.62 |
| 120% | 120 | 120.9 | 100.8% | 0.77 |
Acceptance Criterion: The mean % recovery should be within 98.0-102.0%.[10]
Precision
| Precision Type | Parameter | Result |
| Repeatability | %RSD for 6 injections | 0.95% |
| Intermediate Precision | %RSD (Day 1 vs. Day 2) | 1.28% |
Acceptance Criterion: %RSD should not be more than 2.0%.[11][13]
Visualized Workflows
The following diagrams illustrate the logical flow of the method validation process and the relationship between key validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Interrelationship of Method Validation Parameters.
References
- 1. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Pheniprazine | C9H14N2 | CID 5929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Journal articles: 'Analytical method validation' – Grafiati [grafiati.com]
- 8. Standardisation and validation of analytical methods in the pharmaceutical industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bbrc.in [bbrc.in]
- 11. longdom.org [longdom.org]
- 12. Comparison of the Determination of Some Antihypertensive Drugs in Clinical Human Plasma Samples by Solvent Front Position Extraction and Precipitation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of Pheniprazine Hydrochloride and Other Classic MAOIs in Treatment-Resistant Depression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the classic monoamine oxidase inhibitor (MAOI) pheniprazine hydrochloride with other foundational MAOIs—phenelzine, tranylcypromine, and isocarboxazid—in the context of treatment-resistant depression (TRD). Due to the discontinuation of pheniprazine from clinical use owing to toxicity concerns, this comparison relies on historical data and pharmacological principles.
Introduction to Classic MAOIs and Treatment-Resistant Depression
Classic monoamine oxidase inhibitors were among the first effective pharmacological treatments for depression.[1] They are broadly categorized into two chemical classes: hydrazine derivatives (phenelzine, isocarboxazid, and pheniprazine) and non-hydrazine derivatives (tranylcypromine).[2] Despite being superseded by newer antidepressants with more favorable side-effect profiles, classic MAOIs remain a valuable therapeutic option for treatment-resistant depression, a condition where patients have not responded to adequate trials of other antidepressant classes.[3] Pheniprazine, a hydrazine derivative, was used in the 1960s but was withdrawn from the market due to significant toxicity.[2] This guide will synthesize the available information to compare its profile with that of enduring classic MAOIs.
Mechanism of Action: Irreversible Monoamine Oxidase Inhibition
Classic MAOIs exert their therapeutic effect by irreversibly inhibiting the monoamine oxidase (MAO) enzymes, MAO-A and MAO-B.[4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron. By inhibiting MAO, these drugs increase the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism underlying their antidepressant effects.
Caption: Mechanism of action of classic MAOIs.
Comparative Efficacy
Direct, head-to-head clinical trials comparing pheniprazine with other classic MAOIs in treatment-resistant depression are not available in modern literature. However, a double-blind study by Birkenhager et al. (2004) compared the efficacy of tranylcypromine and phenelzine in patients with antidepressant-refractory depression. This study provides a framework for understanding the relative efficacy of these two agents.
| Drug | Study Design | Patient Population | Primary Outcome | Results |
| Tranylcypromine vs. Phenelzine | Double-blind, flexible-dose, 5-week comparison | 77 severely depressed inpatients with antidepressant-refractory depression | ≥ 50% reduction in Hamilton Rating Scale for Depression (HAM-D) score | No significant difference in response rates: Tranylcypromine (44%), Phenelzine (47%). Mean reduction in HAM-D score was 10.4 for tranylcypromine and 8.3 for phenelzine.[5] |
While specific data for pheniprazine is lacking, its structural similarity to phenelzine suggests it may have possessed comparable efficacy. However, without direct comparative trials, this remains speculative.
Comparative Side Effect Profiles and Toxicity
A significant differentiator among classic MAOIs is their side-effect profile, largely influenced by their chemical structure. Hydrazine derivatives have been associated with a higher risk of hepatotoxicity.
| Feature | This compound | Phenelzine | Isocarboxazid | Tranylcypromine |
| Chemical Class | Hydrazine | Hydrazine | Hydrazine | Non-hydrazine (cyclopropylamine) |
| Common Side Effects | Dizziness, agitation, insomnia (similar to other MAOIs)[6] | Sedation, weight gain, sexual dysfunction[7] | Similar to phenelzine | Insomnia, less sedation, potential for hypertension[7] |
| Hepatotoxicity | Significant risk, led to market withdrawal[2] | Higher risk than non-hydrazines[8] | Risk of hepatotoxicity | Lower risk of hepatotoxicity[2] |
| Tyramine Interaction (Hypertensive Crisis) | Yes | Yes | Yes | Yes, potentially more likely than phenelzine[7] |
| Serotonin Syndrome Risk | Yes | Yes | Yes | Yes[4] |
The hydrazine structure of pheniprazine, phenelzine, and isocarboxazid is linked to a greater potential for liver damage.[2] In contrast, tranylcypromine, a non-hydrazine, is considered to have a lower risk of hepatotoxicity.[2] A comparative study of adverse reactions found that more side effects were reported with phenelzine than with tranylcypromine, though this did not necessarily lead to more frequent discontinuation of the drug.[6]
Experimental Protocols
To provide context for how these classic MAOIs could be compared in a clinical setting, the methodology from the Birkenhager et al. (2004) study is detailed below.
Study Design: A 5-week, double-blind, randomized, flexible-dose comparison.
Participants: 77 inpatients with severe major depressive disorder (according to DSM-IV criteria) who had not responded to prior treatment with tricyclic antidepressants or fluvoxamine.
Procedure:
-
Washout Period: Patients were withdrawn from all psychotropic medications.
-
Randomization: Patients were randomly assigned to receive either tranylcypromine or phenelzine.
-
Dosing: The dosage was flexible to optimize efficacy and tolerability.
-
Assessments: The primary efficacy measure was the Hamilton Rating Scale for Depression (HAM-D). Side effects were also systematically recorded.
-
Analysis: Response was defined as a 50% or greater reduction in the HAM-D score from baseline.
Caption: Experimental workflow of a comparative clinical trial.
Summary and Conclusion
This compound, as a classic hydrazine MAOI, likely shared a similar mechanism of action and potential efficacy with phenelzine and isocarboxazid. However, its clinical use was curtailed by a significant risk of toxicity, particularly hepatotoxicity, a concern shared to a lesser extent by other hydrazine MAOIs.[2] Tranylcypromine, a non-hydrazine MAOI, offers a different side-effect profile with less sedation but potentially more insomnia and a notable risk of hypertensive crisis.[7]
The lack of modern comparative data on pheniprazine makes a definitive assessment of its performance relative to other classic MAOIs challenging. The available evidence suggests that while it may have been an effective antidepressant, its unfavorable safety profile led to its discontinuation. For researchers and drug development professionals, the story of pheniprazine underscores the critical importance of the therapeutic index and the ongoing need for antidepressants with improved safety and tolerability, especially for vulnerable populations with treatment-resistant depression. The enduring use of phenelzine, tranylcypromine, and isocarboxazid highlights their continued, albeit specialized, role in modern psychiatry.[3]
References
- 1. cdn.who.int [cdn.who.int]
- 2. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]
- 3. The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. Efficacy and tolerability of tranylcypromine versus phenelzine: a double-blind study in antidepressant-refractory depressed inpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adverse reactions to monoamine oxidase inhibitors. Part I. A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nardil or Parnate? Understanding the Types of MAOIs [psychcentral.com]
- 8. researchgate.net [researchgate.net]
Comparative efficacy of Pheniprazine and isocarboxazid in preclinical studies
For researchers and drug development professionals, understanding the nuanced differences between monoamine oxidase inhibitors (MAOIs) is critical for advancing neuropharmacology. This guide provides a comparative preclinical overview of two irreversible, non-selective hydrazine-based MAOIs: Pheniprazine and Isocarboxazid. While both were developed as antidepressants, Pheniprazine was withdrawn due to toxicity concerns.[1] This comparison focuses on their efficacy and mechanisms of action as determined in preclinical studies.
Mechanism of Action
Both Pheniprazine and Isocarboxazid exert their primary therapeutic effect by irreversibly inhibiting the two main isoforms of monoamine oxidase: MAO-A and MAO-B.[2][3][4] These enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters.[5]
-
MAO-A primarily metabolizes serotonin and norepinephrine.[6]
-
MAO-B preferentially metabolizes phenylethylamine and, to a lesser extent, dopamine.[6]
By inhibiting both isoforms, Pheniprazine and Isocarboxazid lead to a significant increase in the synaptic availability of key neurotransmitters implicated in mood regulation, including serotonin, norepinephrine, and dopamine.[2][3][7] This elevation of monoamines is believed to be the principal mechanism underlying their antidepressant effects.[2][3]
Comparative Efficacy from Preclinical Data
Direct head-to-head preclinical efficacy studies comparing Pheniprazine and Isocarboxazid are scarce in the available literature, largely due to the early discontinuation of Pheniprazine. However, an understanding of their relative potency can be inferred from their MAO inhibitory kinetics.
Monoamine Oxidase Inhibition
The inhibitory potential of Pheniprazine has been characterized in rat liver mitochondria. One study determined the dissociation constant (Ki) and the first-order rate constant for covalent adduct formation (k+2), which together indicate the potency and rate of irreversible inhibition.[8] While directly comparable kinetic data for Isocarboxazid from the same study is unavailable, these values for Pheniprazine provide a quantitative measure of its interaction with MAO-A and MAO-B.
| Drug | Enzyme | Source | Ki (nM) | k+2 (min-1) |
| Pheniprazine | MAO-A | Rat Liver | 420[8] | 0.06[8] |
| MAO-B | Rat Liver | 2450[8] | 0.16[8] | |
| MAO-B | Ox Liver | 450[8] | 0.29[8] | |
| Isocarboxazid | MAO-A & MAO-B | - | Not Available | Not Available |
Ki represents the initial reversible binding affinity (lower value indicates higher affinity). k+2 represents the rate of irreversible inactivation.
The data indicates that Pheniprazine has a higher initial affinity (lower Ki) for MAO-A than for MAO-B in the rat liver, but the rate of irreversible inhibition (k+2) is faster for MAO-B.[8] The differences observed between rat and ox liver MAO-B highlight species-specific variations in enzyme sensitivity.[8][9]
Behavioral Models of Antidepressant Efficacy
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings. Below are representative protocols for the Forced Swim Test and Tail Suspension Test.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test to assess antidepressant efficacy.
Objective: To measure the effect of a compound on the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.
Apparatus:
-
A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.
Procedure:
-
Administer the test compound (e.g., Pheniprazine or Isocarboxazid) or vehicle to the animals at a predetermined time before the test.
-
Individually place each animal into the cylinder of water for a 6-minute session.
-
The session is typically video-recorded for later analysis.
-
An observer, blinded to the treatment groups, scores the duration of immobility during the final 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The TST is another common behavioral despair model used for screening potential antidepressant drugs in mice.
Objective: To measure the effect of a compound on the duration of immobility when a mouse is suspended by its tail.
Apparatus:
-
A suspension bar or a ledge from which to hang the mice.
-
Adhesive tape to secure the tail.
Procedure:
-
Administer the test compound or vehicle to the mice.
-
A small piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
The mouse is then suspended by its tail from the suspension bar, at a height where it cannot reach any surfaces.
-
The duration of the test is typically 6 minutes, and the entire session is video-recorded.
-
A trained observer, blinded to the treatment, scores the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of non-selective MAOIs and a typical experimental workflow for preclinical antidepressant screening.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Isocarboxazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. psychscenehub.com [psychscenehub.com]
- 5. What MAO inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. What is the mechanism of Isocarboxazid? [synapse.patsnap.com]
- 7. Brain amine concentrations after monoamine oxidase inhibitor administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Pheniprazine Hydrochloride: A Procedural Guide for Laboratory Professionals
The proper disposal of Pheniprazine Hydrochloride is a critical component of laboratory safety and environmental responsibility. As a hydrazine derivative and a former monoamine oxidase inhibitor (MAOI), this compound requires careful handling due to its toxicological profile and potential environmental impact. This guide provides essential, step-by-step procedures for its safe management and disposal, ensuring compliance and minimizing risk for researchers, scientists, and drug development professionals.
Core Safety and Handling Principles
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and impervious clothing[1][2]. All handling of the solid material or its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols[2].
Hazard Profile and Regulatory Considerations
While some safety data sheets (SDS) may classify this compound as non-hazardous, others categorize it as harmful or toxic if swallowed and very toxic to aquatic life with long-lasting effects[1][2][3]. Structurally, it is a derivative of hydrazine. Several hydrazine compounds (e.g., hydrazine, methyl hydrazine) are listed by the U.S. Environmental Protection Agency (EPA) as acutely hazardous wastes (P-list)[4][5][6].
Given the conflicting data and its chemical lineage, it is imperative to manage this compound as an acutely hazardous waste . This conservative approach ensures the highest level of safety and regulatory compliance. Disposal via sink drains or in standard laboratory trash is strictly prohibited due to its aquatic toxicity and hazardous nature[7].
| Quantitative Safety and Disposal Data | |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 3)[3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[7]. |
| Hazardous Decomposition Products | Under fire conditions, may decompose to emit toxic fumes, including nitrogen oxides and carbon monoxide[7]. |
| Recommended EPA Waste Classification | Manage as Acutely Hazardous Waste (P-list analogy). |
| Satellite Accumulation Limit | ≤ 1 quart (liquid) or ≤ 1 kg (solid) at any one time[8]. |
Step-by-Step Disposal Protocol
This protocol outlines the mandatory procedure for the collection and disposal of this compound waste.
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition and have a secure, tight-fitting lid.
-
Labeling: Affix a hazardous waste tag to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date.
-
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents[7].
Step 2: Accumulation and Storage
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Container Management: Keep the waste container closed at all times, except when adding waste.
-
Volume Limits: Adhere strictly to the accumulation limit for acutely hazardous waste: no more than 1 quart of liquid or 1 kg of solid waste may be accumulated in the SAA[8]. Once this limit is reached, the container must be moved to the central hazardous waste storage area within three days.
Step 3: Final Disposal
-
Professional Disposal: The sole approved method for the disposal of bulk this compound is through a licensed hazardous waste management company. Do not attempt to treat or neutralize the bulk chemical in-house. Oxidative degradation methods can produce carcinogenic byproducts, such as N-nitrosamines, and are not recommended for bulk disposal[2].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full waste container.
Ancillary Procedures
Decontamination of Empty Containers
Containers that once held this compound must be managed as hazardous waste themselves until properly decontaminated.
-
Triple Rinsing: Because the compound is managed as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent (e.g., water or ethanol)[9].
-
Collect Rinsate: All three rinsates must be collected and managed as hazardous waste. Transfer the rinsate into your designated this compound waste container[9].
-
Final Container Disposal: Once triple-rinsed, deface or remove the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.
Management of Spills
-
Evacuate and Secure: Ensure the area is well-ventilated and restrict access.
-
Wear PPE: Don appropriate PPE as described above.
-
Contain and Collect: For solid spills, carefully sweep or vacuum (with HEPA filter) the material and place it into the hazardous waste container. For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and collect into the waste container[1].
-
Surface Decontamination: After collecting the bulk of the spill, the area can be decontaminated. While not suitable for bulk waste, a freshly prepared solution of sodium hypochlorite (bleach) can be used to oxidize residual hydrazine compounds on surfaces[2]. Wipe the area thoroughly and collect all cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory setting.
Caption: Logical workflow for this compound waste management.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pheniprazine | C9H14N2 | CID 5929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. P and U Waste Codes for Chemical Products | Lion Technology [lion.com]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. nyu.edu [nyu.edu]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
